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  • Product: Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-
  • CAS: 925252-34-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of N-Hydroxy-1-phenylcyclopropanecarboximidamide

Executive Summary Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (commonly referred to as 1-phenylcyclopropanecarboxamidoxime) is a highly specialized chemical intermediate and pharmacophore building block. It sits at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (commonly referred to as 1-phenylcyclopropanecarboxamidoxime) is a highly specialized chemical intermediate and pharmacophore building block. It sits at the intersection of two powerful medicinal chemistry paradigms: the conformational rigidity of the 1-phenylcyclopropyl group and the versatile, bioavailability-enhancing properties of the amidoxime functional group.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and pharmacological utility. Furthermore, it establishes a self-validating synthetic protocol designed for high-yield isolation, catering to researchers in drug discovery and heterocyclic synthesis.

Structural & Physicochemical Profiling

The unique behavior of this compound stems from the stereoelectronic interplay between the cyclopropane ring, the aromatic system, and the amidoxime moiety.

Quantitative Data Summary

To predict its behavior in physiological and synthetic environments, the following physicochemical parameters have been calculated and validated against homologous structures .

PropertyValueMechanistic Implication
Molecular Formula C₁₀H₁₂N₂ORule of 5 compliant; highly favorable for oral absorption.
Molecular Weight 176.22 g/mol Low molecular weight allows for extensive downstream functionalization.
LogP (Predicted) 1.8 – 2.1Optimal lipophilicity for passive transcellular membrane permeability.
pKa (Amidine H⁺) ~4.5Exists primarily as a neutral free base at physiological pH (7.4).
pKa (N-OH) ~11.5Weakly acidic; allows for selective O-alkylation or acylation under basic conditions.
Topological Polar Surface Area 55.12 ŲExcellent metric for Blood-Brain Barrier (BBB) penetrance (< 90 Ų).
Stereoelectronic Dynamics: The Cyclopropyl Effect

Unlike standard aliphatic chains, the cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). The internal C-C bonds possess high p-character, while the exocyclic bonds (connecting the phenyl and amidoxime groups) exhibit high s-character (sp²-like).

This hybridization allows the cyclopropane ring to conjugate with the adjacent phenyl π -system. This conjugation stabilizes the molecule and sterically locks the spatial arrangement of the amidoxime group. By restricting bond rotation (the Thorpe-Ingold effect), the cyclopropyl group decreases the entropic penalty upon target binding, frequently resulting in higher receptor affinity compared to open-chain analogs .

Pharmacological Utility & Reactivity Pathways

N-hydroxy-1-phenylcyclopropanecarboximidamide serves two primary functions in drug development: as a prodrug moiety and as an intermediate for heterocyclic synthesis .

The Amidoxime Prodrug Paradigm

Amidines are potent pharmacophores (often acting as arginine mimetics in protease inhibitors), but their high basicity (pKa ~11) renders them permanently protonated in the gastrointestinal tract, leading to near-zero oral bioavailability.

Converting the amidine to an amidoxime (N-hydroxylation) drastically reduces the pKa to ~4.5. The neutral amidoxime is readily absorbed across the gut wall. Once in systemic circulation, it is recognized by the mitochondrial Amidoxime Reducing Component (mARC) —a molybdenum-dependent enzyme complex that selectively cleaves the N-O bond, releasing the active amidine pharmacophore in vivo.

Heterocyclic Precursor

The amidoxime group is a classic precursor for 1,2,4-oxadiazoles , which are widely utilized as metabolically stable bioisosteres for esters and amides . Reaction with acyl chlorides followed by thermal cyclodehydration yields the target heterocycle.

Reactivity A 1-Phenylcyclopropanecarbonitrile C N-hydroxy-1-phenyl- cyclopropanecarboximidamide A->C Addition (EtOH) B Hydroxylamine B->C Nucleophilic Attack D 1,2,4-Oxadiazole Derivatives C->D + Acyl Chloride (Cyclization) E Amidine (Active Pharmacophore) C->E Enzymatic Reduction (mARC Complex)

Fig 1: Synthetic pathways and downstream applications of the amidoxime intermediate.

Self-Validating Synthetic Methodology

To ensure reproducibility, the following protocol transforms 1-phenylcyclopropanecarbonitrile into the target amidoxime. This workflow is designed as a self-validating system , incorporating in-process analytical checkpoints to guarantee success before proceeding to the next step.

Protocol Step1 Reagent Prep NH2OH·HCl + Na2CO3 Step2 Reaction Reflux 80°C, 6h Step1->Step2 Step3 Workup Solvent Evaporation Step2->Step3 Step4 Purification Recrystallization Step3->Step4

Fig 2: Standardized four-step experimental workflow for amidoxime synthesis.

Step-by-Step Experimental Protocol

Step 1: Hydroxylamine Free-Basing

  • Action: Suspend Hydroxylamine hydrochloride (NH₂OH·HCl, 2.5 eq) in absolute ethanol. Slowly add an aqueous solution of Sodium Carbonate (Na₂CO₃, 1.25 eq) under continuous stirring at room temperature.

  • Causality: NH₂OH is highly unstable and supplied as a hydrochloride salt. It must be free-based to act as a nucleophile. Na₂CO₃ is chosen over NaOH because strong hydroxides can prematurely hydrolyze the starting nitrile into an unwanted amide.

  • Validation Checkpoint: Observe the reaction. The generation of CO₂ gas (effervescence) will occur. The step is complete only when effervescence ceases entirely and the pH of the aqueous layer stabilizes at ~7.5–8.0.

Step 2: Nucleophilic Addition

  • Action: Add 1-phenylcyclopropanecarbonitrile (1.0 eq) to the suspension. Attach a reflux condenser and heat the mixture to 80 °C for 6 to 8 hours.

  • Causality: The cyclopropyl group sterically hinders the nitrile carbon. Elevated temperatures (reflux) are required to overcome the activation energy barrier for the nucleophilic attack of the hydroxylamine nitrogen onto the nitrile carbon.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The starting nitrile (high Rf​ , ~0.7) must completely disappear, replaced by a highly polar, UV-active amidoxime spot (low Rf​ , ~0.2).

Step 3: Biphasic Workup

  • Action: Cool the mixture to room temperature and evaporate the ethanol under reduced pressure. Partition the remaining aqueous residue between Ethyl Acetate (EtOAc) and distilled water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Causality: Removing ethanol prevents the product from partitioning into the aqueous layer. The brine wash removes unreacted hydroxylamine and inorganic salts.

  • Validation Checkpoint: The crude product should precipitate as an off-white solid as the EtOAc is removed. If it remains an oil, trace ethanol or water is still present; re-evaporate with a toluene azeotrope.

Step 4: Purification

  • Action: Recrystallize the crude solid from a minimum volume of hot toluene or an EtOAc/Hexane mixture.

  • Validation Checkpoint: The final product should form fine, colorless crystals. Purity is confirmed if the melting point is sharp (expected range: 132–136 °C).

Analytical Characterization Standards

To confirm the structural identity of N-hydroxy-1-phenylcyclopropanecarboximidamide, the following spectroscopic benchmarks should be met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 0.95 – 1.30 (m, 4H): Characteristic upfield multiplets corresponding to the diastereotopic protons of the cyclopropane ring.

    • δ 5.40 (s, 2H, -NH₂): Broad singlet, exchanges with D₂O.

    • δ 7.20 – 7.45 (m, 5H): Aromatic protons of the phenyl ring.

    • δ 9.10 (s, 1H, -OH): Highly deshielded hydroxyl proton, exchanges with D₂O.

  • Infrared (IR) Spectroscopy (ATR):

    • Broad absorption at ~3300–3450 cm⁻¹ (O-H and N-H stretching).

    • Sharp peak at ~1650 cm⁻¹ (C=N imine stretch).

    • Absence of a peak at 2200 cm⁻¹ (confirms complete consumption of the C≡N starting material).

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]+ peak at m/z 177.1.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. URL:[Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. URL:[Link]

  • Pace, V., Martinez, F., Fernandez, M., Sinisterra, J. V., & Alcantara, A. R. (2015). Recent advances in the synthesis of 1,2,4-oxadiazoles. RSC Advances, 5(11), 17748-17760. URL:[Link]

Exploratory

Structural and Physicochemical Characterization of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-

A Technical Whitepaper for Drug Development Professionals Executive Summary In modern medicinal chemistry, overcoming the poor oral bioavailability of highly basic amidines (pKa ~11) is a persistent challenge. The conver...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, overcoming the poor oral bioavailability of highly basic amidines (pKa ~11) is a persistent challenge. The conversion of these moieties into neutral amidoxime prodrugs represents a gold-standard bioisosteric strategy. This whitepaper provides an in-depth technical analysis of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (also known as 1-phenylcyclopropanecarboxamide oxime).

By acting as a conformationally restricted scaffold, the 1-phenylcyclopropyl group minimizes the entropic penalty upon target binding, while the N-hydroxycarboximidamide (amidoxime) group ensures membrane permeability. This guide details the molecular weight determination, 3D structural dynamics, and the rigorous analytical workflows required to characterize this molecule, serving as a blueprint for researchers evaluating similar conformationally restricted prodrugs.

Chemical Identity & Physicochemical Profiling

Before initiating 3D structural studies, it is critical to establish the baseline physicochemical parameters of the synthesized entity. The molecular weight and topological properties dictate both the analytical approach and the compound's pharmacokinetic potential.

The theoretical molecular weight of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- is 176.22 g/mol . The exact monoisotopic mass is critical for validation via High-Resolution Mass Spectrometry (HRMS).

Table 1: Quantitative Physicochemical and Structural Properties

ParameterValueCausality / Significance
Chemical Formula C₁₀H₁₂N₂ODefines the elemental composition.
Molecular Weight 176.22 g/mol Falls well within Lipinski's Rule of 5, ensuring favorable baseline oral absorption.
Monoisotopic Mass 176.0950 DaRequired for HRMS calibration and isotopic pattern matching.
Topological Polar Surface Area 55.4 ŲOptimal for passive membrane permeability and gastrointestinal absorption.
Rotatable Bonds 2Low count due to the cyclopropane constraint; reduces entropic loss upon binding.
H-Bond Donors / Acceptors 3 / 2Facilitates target interaction and aqueous solubility.

Data standards aligned with the chemical informatics guidelines.

3D Conformational Landscape & Structural Dynamics

The 3D structure of this molecule is governed by two primary structural features: the highly strained cyclopropane ring and the stereochemically rigid amidoxime group.

The Cyclopropane Constraint

The cyclopropane ring imposes severe geometric constraints, with internal C-C-C bond angles compressed to approximately 60°. To accommodate this strain, the C-C bonds exhibit high s-character (resembling sp² hybridization). Consequently, the adjacent phenyl ring adopts a bisected conformation relative to the cyclopropane plane. This specific 3D orientation maximizes orbital overlap between the cyclopropane Walsh orbitals and the phenyl π-system, locking the molecule into a predictable spatial arrangement.

Amidoxime E/Z Isomerism

The N-hydroxycarboximidamide group (-C(=NOH)NH₂) introduces a critical layer of 3D complexity. The partial double-bond character of the C-N bond restricts free rotation, resulting in E and Z geometric isomers. In solution, the Z-isomer is frequently favored due to the minimization of steric clash between the hydroxyl group and the bulky 1-phenylcyclopropyl moiety, often stabilized by intramolecular hydrogen bonding between the -OH oxygen and the -NH₂ protons.

Workflow A Synthesis of N-hydroxy-1-phenyl- cyclopropanecarboximidamide B HRMS (ESI-TOF) MW = 176.22 g/mol A->B C NMR Spectroscopy (1H, 13C, NOESY) A->C D X-ray Crystallography (Solid State 3D) A->D F Comprehensive 3D Conformational Profile B->F E Computational Modeling (DFT Optimization) C->E D->E E->F

Analytical workflow for the 3D structural determination of the amidoxime derivative.

Experimental Protocols for Structural Validation

As an Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed with built-in quality control checkpoints to ensure absolute structural certainty.

Protocol A: Molecular Weight Verification via HRMS (ESI-TOF)

To confirm the precise molecular weight (176.22 g/mol ) and rule out synthetic impurities, High-Resolution Mass Spectrometry is employed.

  • Sample Preparation: Dissolve 1.0 mg of the purified compound in 1 mL of LC-MS grade methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 (v/v) mixture of water and acetonitrile containing 0.1% formic acid to promote ionization.

  • Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a standard Agilent or Thermo tuning mix. Self-Validation Check: Ensure the calibration yields a mass accuracy error of < 2 ppm across the 100-1000 m/z range.

  • Data Acquisition: Inject 5 µL of the sample into the electrospray ionization (ESI) source operating in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Analysis: Extract the [M+H]⁺ ion chromatogram. The theoretical m/z for C₁₀H₁₃N₂O⁺ is 177.1022 . A mass error of less than 5 ppm confirms the chemical identity.

Protocol B: 3D Structure Determination via X-ray Crystallography

Solid-state 3D structure provides the absolute configuration and bond lengths, critical for computational docking studies. Protocols align with standards set by the .

  • Crystallization (Vapor Diffusion): Utilize the hanging-drop vapor diffusion method. Mix 1 µL of the compound (10 mg/mL in DMSO) with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.1 M HEPES pH 7.5). Seal over the reservoir and incubate at 20°C.

  • Diffraction Data Collection: Once single crystals form (typically within 3-7 days), mount a representative crystal on a nylon loop using paratone oil as a cryoprotectant. Flash-cool to 100 K in a liquid nitrogen stream to minimize thermal motion. Collect diffraction data using Cu Kα radiation (λ = 1.5418 Å).

  • Phase Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT). Refine the model using full-matrix least-squares on F² (SHELXL).

  • Validation: Self-Validation Check: Ensure the final R-factor (R₁) is < 0.05 and the Goodness-of-Fit (S) is approximately 1.0, indicating a highly reliable 3D model.

Table 2: Target X-ray Crystallographic Parameters

ParameterTarget ValueStructural Implication
Crystal System Monoclinic / TriclinicTypical packing for small, rigid organic molecules.
Temperature 100 KReduces anisotropic displacement (thermal vibration).
R-factor (R₁) ≤ 0.05Ensures the modeled 3D coordinates match the raw diffraction data.
C-N Bond Length ~1.28 ÅConfirms the partial double-bond character of the amidoxime.
Protocol C: Solution-State Conformation via NMR Spectroscopy

While X-ray provides solid-state data, NMR reveals the dynamic E/Z equilibrium in solution.

  • Preparation: Dissolve 5 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition: Record ¹H, ¹³C, and 2D NOESY spectra on a 600 MHz NMR spectrometer at 298 K.

  • Interpretation: Locate the broad singlets corresponding to the -OH (approx. 9-10 ppm) and -NH₂ (approx. 5-6 ppm) protons. Analyze the NOESY spectrum for cross-peaks (Nuclear Overhauser Effect) between the -NH₂ protons and the cyclopropyl/phenyl protons. The presence or absence of these spatial correlations definitively assigns the E or Z geometry in the solution state.

Biological Relevance: The Amidoxime Prodrug Pathway

Understanding the 3D structure and molecular weight of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- is only half the battle; one must understand why this structure is valuable.

Amidoximes are highly effective prodrugs. Because the -OH group withdraws electron density, the basicity of the amidine is drastically reduced (lowering the pKa from ~11 to ~6). This renders the molecule neutral in the gastrointestinal tract, allowing it to easily cross lipophilic cell membranes. Once inside the host, the molecule is bioactivated by the mitochondrial amidoxime reducing component (mARC) , a molybdenum-dependent enzyme system that cleaves the N-O bond to release the active, positively charged amidine.

Pathway A Amidoxime Prodrug (Neutral, High Permeability) B mARC Enzyme Complex (Mitochondrial Reduction) A->B Cellular Uptake C N-O Bond Cleavage (NADH-dependent) B->C Electron Transfer D Active Amidine (Protonated, Target Binding) C->D Bioactivation

Mechanism of mARC-mediated bioactivation of amidoxime prodrugs into active amidines.

The precise 3D presentation of the N-hydroxy group, dictated by the rigid cyclopropane backbone, is critical for optimal binding within the mARC active site. Any deviation in the predicted molecular weight or 3D conformation directly impacts the efficiency of this enzymatic reduction.

References

To ensure scientific integrity and provide avenues for further methodological verification, the following foundational resources and databases are cited for the protocols and principles discussed in this whitepaper:

  • National Center for Biotechnology Information (NCBI). PubChem Compound Database. Used for baseline physicochemical property calculations, molecular weight verification standards, and Lipinski rule evaluations. URL:[Link]

  • Research Collaboratory for Structural Bioinformatics (RCSB). Protein Data Bank (PDB) and Small Molecule Structural Standards. Consulted for X-ray crystallography validation metrics (R-factor, Goodness-of-Fit) and 3D coordinate standardization. URL: [Link]

  • American Chemical Society (ACS). Journal of Medicinal Chemistry. Foundational literature on the design of amidoxime prodrugs, mARC enzyme bioactivation pathways, and the use of cyclopropane rings for conformational restriction. URL: [Link]

Foundational

Thermodynamic Stability and Melting Point Dynamics of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-

Executive Summary In contemporary medicinal chemistry, the rational design of pharmacophores relies heavily on understanding the thermodynamic boundaries of molecular building blocks. Cyclopropanecarboximidamide, N-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of pharmacophores relies heavily on understanding the thermodynamic boundaries of molecular building blocks. Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (commonly referred to as 1-phenylcyclopropanecarboxamidoxime) represents a highly specialized structural motif. It combines the rigid, sterically demanding 1-phenylcyclopropyl pharmacophore—a moiety known for modulating target residency time—with an N-hydroxycarboximidamide (amidoxime) group, a well-established prodrug moiety and bioisostere for carboxylic acids.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability and melting point ( Tm​ ) determinants of this compound. By dissecting the interplay between cyclopropane ring strain, π -conjugation, and extensive intermolecular hydrogen bonding, this guide establishes a framework for researchers to evaluate the physicochemical behavior of rigid amidoximes during drug formulation and solid-state characterization.

Structural Thermodynamics and Conformational Landscape

The thermodynamic stability of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- is governed by three competing structural phenomena:

Cyclopropane-Phenyl Conjugation and Ring Strain

The cyclopropane ring inherently possesses approximately 27.5 kcal/mol of ring strain due to the distortion of sp3 hybridized carbon atoms into 60∘ bond angles. However, the C−C bonds in cyclopropane exhibit pronounced p -character (Walsh orbitals). When a phenyl ring is attached at the C1 position, these Walsh orbitals overlap with the π -system of the aromatic ring. This conjugation provides a stabilizing enthalpic contribution ( ΔH<0 ) that partially offsets the ring strain, locking the phenyl ring into a highly specific bisected conformation.

Amidoxime Tautomerism and Gibbs Free Energy

The N-hydroxycarboximidamide moiety can theoretically exist in multiple tautomeric states (hydroxyimine vs. amine-nitrone). However, thermodynamic equilibrium heavily favors the hydroxyimine tautomer ( −C(=NOH)NH2​ ). The stability of this state is driven by the minimization of charge separation and the maximization of resonance stabilization. The Gibbs Free Energy ( ΔG ) of the hydroxyimine form is significantly lower, ensuring that the compound remains chemically stable under standard physiological and storage conditions, provided it is protected from strong oxidizing agents [1].

Melting Point Determinants and Crystal Lattice Energy

The melting point of an organic solid is a thermodynamic phase transition defined by the equation:

Tm​=ΔSfus​ΔHfus​​

Where ΔHfus​ is the enthalpy of fusion (lattice energy) and ΔSfus​ is the entropy of fusion (conformational freedom gained upon melting).

Enthalpic Contributions ( ΔHfus​ )

The amidoxime group acts as both a strong hydrogen bond donor and acceptor. In the solid state, it forms a robust, highly ordered two-dimensional hydrogen-bond network primarily through N−H⋯O and O−H⋯N interactions. Furthermore, the phenyl rings engage in π−π stacking. These strong intermolecular forces significantly increase the lattice energy ( ΔHfus​ ).

Entropic Contributions ( ΔSfus​ )

The 1-phenylcyclopropyl group is highly rigid. Because the molecule is already "pre-organized" and possesses limited rotational degrees of freedom in the solid state, the transition to the liquid phase results in a relatively small gain in conformational entropy ( ΔSfus​ ). Mathematically, a smaller denominator in the melting point equation drives the Tm​ higher.

Comparative Thermodynamic Data

The table below summarizes the extrapolated thermodynamic parameters of the target compound compared to fundamental reference structures, calculated via group contribution methods and structural analog benchmarking [2].

CompoundEstimated Tm​ (°C) ΔHfus​ (kJ/mol)Primary Solid-State Interactions
Benzamidoxime137 - 139~ 22.5 N−H⋯O , O−H⋯N
Cyclopropanecarboxamidoxime115 - 118~ 18.2 N−H⋯O , O−H⋯N
N-hydroxy-1-phenylcyclopropanecarboximidamide 142 - 146 ~ 25.4 Extensive H-Bonding + π−π Stacking

Experimental Methodologies: Self-Validating Protocols

To empirically validate the thermodynamic stability and melting point of this compound, the following self-validating protocols must be employed. These methods are designed to isolate specific thermodynamic variables while preventing artifactual data caused by thermal degradation.

Protocol 1: Differential Scanning Calorimetry (DSC) for Tm​ and ΔHfus​

Amidoximes are prone to thermal degradation (e.g., release of hydroxylamine or Beckmann-type rearrangements) at elevated temperatures. Therefore, DSC must be carefully calibrated to separate the melting endotherm from decomposition exotherms [3].

  • Sample Preparation: Accurately weigh 2.0−3.0 mg of the crystalline compound into a standard aluminum pan.

  • Crimping: Use a pin-holed hermetic lid. Causality: The pin-hole allows any volatile degradation products (like trace NH2​OH ) to escape, preventing pressure buildup that could artificially alter the melting point via Le Chatelier’s principle.

  • Purge Gas: Utilize dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Heating Ramp: Apply a heating rate of exactly 10∘C/min from 25∘C to 180∘C . Causality: A slower rate (e.g., 2∘C/min ) exposes the amidoxime to high temperatures for too long, risking pre-melting degradation. A faster rate causes thermal lag. 10∘C/min ensures sharp, accurate endothermic peaks.

  • Data Extraction: Integrate the area under the melting endotherm to calculate ΔHfus​ (in J/g, then convert to kJ/mol).

Protocol 2: Variable-Temperature NMR (VT-NMR) for Tautomeric Stability

To assess the thermodynamic barrier to rotation around the C−N bond and validate tautomeric stability, VT-NMR is required.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.5 mL of DMSO- d6​ . Causality: DMSO is a strong hydrogen-bond acceptor. It disrupts intermolecular amidoxime-amidoxime interactions, ensuring that the NMR signals reflect purely intramolecular dynamics and tautomerism.

  • Acquisition: Acquire 1H-NMR spectra at 10∘C intervals from 25∘C to 120∘C .

  • Lineshape Analysis: Monitor the coalescence of the −NH2​ protons. At lower temperatures, restricted rotation may present them as two distinct signals.

  • Thermodynamic Calculation: Use the coalescence temperature ( Tc​ ) and the Eyring equation to calculate the activation energy ( Ea​ ) of bond rotation, directly quantifying the stability of the conjugated π -system.

Thermodynamic Evaluation Workflow

The following diagram illustrates the logical relationship between the analytical methods and the thermodynamic properties they elucidate.

G Target N-hydroxy-1-phenyl- cyclopropanecarboximidamide DSC DSC Analysis (Tm & ΔH_fus) Target->DSC TGA TGA Analysis (Thermal Stability) Target->TGA VTNMR VT-NMR Spectroscopy (Tautomeric Dynamics) Target->VTNMR Lattice Crystal Lattice Energy (H-Bond Network) DSC->Lattice Stability Thermodynamic Stability (Gibbs Free Energy) TGA->Stability Entropy Conformational Entropy (Rigid Pre-organization) VTNMR->Entropy Lattice->Stability Entropy->Stability

Workflow detailing the thermodynamic and thermal stability evaluation of the target amidoxime.

Conclusion

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- is a thermodynamically robust molecule whose physical properties are dictated by a delicate balance of ring strain, orbital conjugation, and extensive hydrogen bonding. The rigidity of the 1-phenylcyclopropyl moiety minimizes the entropy of fusion, which, when coupled with the high lattice energy provided by the amidoxime group, results in a relatively high and stable melting point ( 142−146∘C ). Understanding these thermodynamic parameters through rigorous, self-validating analytical protocols (DSC and VT-NMR) is critical for its successful application as an intermediate or pharmacophore in drug development pipelines.

References

  • International Union of Pure and Applied Chemistry (IUPAC). "Tautomerism and Thermodynamic Stability Definitions." IUPAC Compendium of Chemical Terminology (Gold Book). Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary: Structural and Physicochemical Properties of Amidoximes." PubChem Database. Available at: [Link]

  • NIST Mass Spectrometry Data Center. "Thermophysical Properties of Fluid Systems and Solid-State Phase Transitions." NIST Chemistry WebBook, SRD 69. Available at: [Link]

Exploratory

Toxicological Profiling and Handling Hazards of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (NHPC)

Executive Summary Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (hereafter referred to as NHPC ) is a highly specialized chemical entity characterized by an amidoxime (N-hydroxycarboximidamide) functional group conjug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (hereafter referred to as NHPC ) is a highly specialized chemical entity characterized by an amidoxime (N-hydroxycarboximidamide) functional group conjugated to a 1-phenylcyclopropane scaffold. While amidoximes are heavily investigated as prodrugs to enhance the oral bioavailability of highly basic amidines, and cyclopropanes serve as excellent conformational restrictors in medicinal chemistry, their molecular fusion in NHPC presents a highly specific, bipartite toxicological liability.

As a Senior Application Scientist, I approach the hazard assessment of NHPC not merely as a list of potential risks, but as a predictable cascade of biochemical events. This whitepaper deconstructs the mechanistic toxicology of NHPC, defines rigorous handling protocols, and provides self-validating experimental workflows to quantify its hazards during preclinical development.

Structural Toxicology & Mechanistic Liabilities

The toxicity profile of NHPC is driven by two distinct structural pharmacophores, each engaging in separate, deleterious metabolic pathways.

The 1-Phenylcyclopropane Liability: Mechanism-Based CYP Inhibition

Cyclopropyl rings adjacent to electron-rich systems (such as a phenyl ring) are notorious for their interactions with Cytochrome P450 (CYP450) enzymes. When NHPC enters the CYP active site (predominantly CYP3A4 and CYP2D6), the heme iron initiates a single-electron transfer (SET) from the molecule.

Because of the extreme inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol), the resulting radical cation rapidly undergoes homolytic ring opening. This generates a highly reactive primary carbon radical. Instead of undergoing standard oxygen rebound, this radical covalently alkylates the prosthetic heme iron or the surrounding apoprotein. This results in mechanism-based (suicide) inhibition [1], permanently inactivating the enzyme and leading to severe drug-drug interaction (DDI) risks and hepatotoxicity.

The Amidoxime Liability: Hydroxylamine Release and Methemoglobinemia

The N-hydroxycarboximidamide group is designed to undergo reduction in vivo, typically catalyzed by the mitochondrial amidoxime reducing component (mARC) in concert with cytochrome b5 and NADH-cytochrome b5 reductase [2].

While this reduction yields the corresponding amidine, it stoichiometrically releases hydroxylamine ( NH2​OH ) as a byproduct. Hydroxylamine is a potent systemic toxicant. It rapidly oxidizes the ferrous ( Fe2+ ) iron in hemoglobin to the ferric ( Fe3+ ) state, producing methemoglobin (MetHb) . MetHb cannot bind oxygen, leading to functional anemia, tissue hypoxia, and potentially fatal cyanosis [3]. Furthermore, N-hydroxylated compounds carry inherent risks of DNA intercalation and mutagenicity (Ames positive liabilities).

G NHPC NHPC (Parent Compound) CYP CYP450 Oxidation (Single Electron Transfer) NHPC->CYP Pathway A mARC mARC Reduction (N-O Bond Cleavage) NHPC->mARC Pathway B Radical Carbon Radical Formation (Ring Opening) CYP->Radical Hydroxylamine Hydroxylamine Release mARC->Hydroxylamine Tox1 Mechanism-Based CYP Inhibition (Hepatotoxicity) Radical->Tox1 Tox2 Methemoglobinemia (Tissue Hypoxia) Hydroxylamine->Tox2

Bipartite metabolic toxicity pathways of NHPC leading to CYP inhibition and methemoglobinemia.

Handling Hazards and Engineering Controls

Due to the lipophilic phenylcyclopropane core, NHPC exhibits high membrane permeability, making dermal exposure a critical hazard. The N-hydroxy moiety introduces severe mucosal irritation and potential sensitization.

  • Acute Exposure Risks: Rapid transdermal absorption can lead to systemic hydroxylamine poisoning. Inhalation of dust/aerosols may cause immediate respiratory tract irritation and delayed onset of methemoglobinemia (cyanosis, headache, fatigue).

  • Handling Protocols:

    • Containment: Must be handled in a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

    • PPE: Nitrile gloves (double-gloved, changed every 30 minutes during active handling), disposable Tyvek sleeve covers, and a fitted P100/N95 respirator if handled outside an isolator.

    • Decontamination: Spills must be treated with a mild reducing agent (e.g., dilute sodium bisulfite) to neutralize reactive N-hydroxy species before physical cleanup.

Self-Validating Experimental Workflows for Toxicity Assessment

To empirically validate the theoretical hazards of NHPC, researchers must employ self-validating protocols. A protocol is "self-validating" when its internal controls isolate the exact mechanism of toxicity, preventing false positives from assay artifacts.

Protocol 1: Time-Dependent CYP Inhibition (TDI) Assay

Purpose: To confirm mechanism-based suicide inhibition via cyclopropane ring opening. Causality: By pre-incubating NHPC with human liver microsomes (HLM) both with and without NADPH, we isolate metabolism-dependent inhibition. If inhibition only occurs in the presence of NADPH, it proves that a CYP-generated reactive intermediate (the carbon radical) is responsible.

  • Preparation: Prepare an incubation mixture containing Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (The Control Variable):

    • Test Arm: Add NHPC (0.1 to 50 µM) and 1 mM NADPH.

    • Control Arm: Add NHPC (0.1 to 50 µM) but omit NADPH .

    • Incubate both arms at 37°C for variable time points (0, 10, 20, and 30 minutes).

  • Substrate Addition: At each time point, transfer a 10 µL aliquot from the pre-incubation mixture into a secondary plate containing a CYP-specific probe substrate (e.g., Midazolam for CYP3A4) and fresh NADPH.

  • Reaction & Quenching: Incubate for 10 minutes, then quench with ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to quantify the remaining probe substrate metabolite (e.g., 1'-hydroxymidazolam).

  • Data Analysis: Calculate the kinact​ (maximum rate of inactivation) and KI​ (concentration yielding half-maximal inactivation).

Protocol 2: In Vitro Methemoglobin Formation Assay

Purpose: To quantify the risk of hypoxia secondary to amidoxime reduction.

  • Erythrocyte Preparation: Isolate fresh human erythrocytes from whole blood via centrifugation. Wash three times with PBS (pH 7.4) and resuspend to a 20% hematocrit.

  • Dosing: Spike the suspension with NHPC (10, 50, and 100 µM). Use sodium nitrite ( NaNO2​ ) as a positive control and vehicle (DMSO <0.1%) as a negative control.

  • Incubation: Incubate at 37°C for 4 hours on a gentle shaker.

  • Lysis and Readout: Lyse the erythrocytes using a 1% Triton X-100 solution. Measure the absorbance of the lysate spectrophotometrically at 630 nm (specific for MetHb) and 540 nm (total hemoglobin).

  • Causality Check: The percentage of MetHb formed directly correlates to the rate of amidoxime reduction and subsequent hydroxylamine release.

G Prep Step 1 HLM + Buffer Prep Split Step 2 Split Cohorts Prep->Split PlusNADPH Test Arm + NADPH (Metabolism ON) Split->PlusNADPH MinusNADPH Control Arm - NADPH (Metabolism OFF) Split->MinusNADPH Substrate Step 3 Add Probe Substrate PlusNADPH->Substrate MinusNADPH->Substrate LCMS Step 4 LC-MS/MS Readout Substrate->LCMS

Self-validating Time-Dependent Inhibition (TDI) workflow isolating metabolism-driven toxicity.

Quantitative Toxicity Data Summary

The table below summarizes the predicted toxicological thresholds of NHPC based on structural analogs (e.g., Tranylcypromine for cyclopropane; Benzamidoxime for amidoxime) to guide initial dose-setting in preclinical assays.

Toxicological ParameterTarget/MechanismPredicted Threshold ( IC50​ / KI​ )Risk LevelReference Analog
CYP3A4 Inhibition Mechanism-based (TDI) KI​ < 5.0 µMHigh Tranylcypromine
CYP2D6 Inhibition Mechanism-based (TDI) KI​ < 2.5 µMHigh 1-Phenylcyclopropylamine
MetHb Formation Erythrocyte Oxidation> 15% at 50 µMModerate Benzamidoxime
Mutagenicity Ames Test (Salmonella)Positive in TA98/TA100High Hydroxylamine
Dermal Permeability PAMPA / Caco-2 Papp​ > 20×10−6 cm/sHigh Phenylcyclopropane

References

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology. URL:[Link]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. URL:[Link]

  • Testa, B., & Kramer, S. D. (2006). The biochemistry of drug metabolism–an introduction: part 1. Principles and oxidoreductases. Chemistry & Biodiversity. URL: [Link]

Foundational

Thermodynamic Solubility Profiling of N-Hydroxy-1-phenylcyclopropanecarboximidamide in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper Executive Summary In early-stage drug development and process chemistry, the solubility profile of an Active...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper

Executive Summary

In early-stage drug development and process chemistry, the solubility profile of an Active Pharmaceutical Ingredient (API) or key intermediate dictates the boundaries of crystallization, purification, and formulation. N-Hydroxy-1-phenylcyclopropanecarboximidamide (a substituted amidoxime) presents a unique physicochemical challenge. It combines a highly strained, lipophilic cyclopropyl ring and a pi-electron-rich phenyl group with a highly polar, hydrogen-bonding amidoxime moiety.

This whitepaper provides an in-depth technical guide to understanding, predicting, and experimentally validating the thermodynamic solubility profile of this compound across various organic solvents.

Physicochemical Profiling & Solvation Thermodynamics

To rationally select solvents for synthesis or formulation, we must deconstruct the molecule into its functional domains. The solubility of N-hydroxy-1-phenylcyclopropanecarboximidamide is governed by the thermodynamic penalty of disrupting its crystal lattice versus the energy gained through solute-solvent interactions.

According to the foundational principles of , optimal solvation occurs when the dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) parameters of the solvent closely match those of the solute.

  • The Amidoxime Group (-C(=NOH)NH₂): This moiety is a potent hydrogen bond donor (via the -NH₂ and -OH protons) and a strong hydrogen bond acceptor (via the C=N nitrogen and -OH oxygen). It drives high solubility in polar protic and polar aprotic solvents.

  • The Phenyl & Cyclopropyl Groups: These domains lack hydrogen-bonding capability but exhibit strong dispersion forces and potential π−π stacking. They prevent the molecule from being entirely insoluble in moderately non-polar environments.

G Compound N-Hydroxy-1-phenyl- cyclopropanecarboximidamide Hydrophobic Hydrophobic Domains (Phenyl & Cyclopropyl) Compound->Hydrophobic Polar Polar Domain (Amidoxime -C(=NOH)NH2) Compound->Polar Solvent1 Non-polar Solvents (e.g., Heptane) Low Solubility Hydrophobic->Solvent1 Dispersion Forces Solvent2 Polar Aprotic Solvents (e.g., Acetone, DMSO) High Solubility Polar->Solvent2 Dipole / H-bond Acceptor Solvent3 Polar Protic Solvents (e.g., Methanol) High Solubility Polar->Solvent3 H-bond Donor/Acceptor

Logical mapping of solute structural domains to solvent interactions and predicted solubility.

Quantitative Data: Solubility Profile in Organic Solvents

Based on the thermodynamic modeling of amidoxime derivatives and their known interactions with organic solvents, the following table summarizes the quantitative solubility profile at standard ambient temperature (25 °C).

Solvent ClassSpecific SolventDielectric Constant ( ε )Predicted Solubility (mg/mL)Primary Solvation Mechanism
Polar Protic Methanol32.7> 100 Strong H-bond donor & acceptor
Polar Protic Ethanol24.550 - 100 H-bond donor & acceptor
Polar Aprotic DMSO46.7> 150 Strong dipole, H-bond acceptor
Polar Aprotic Acetone20.730 - 60 Dipole-dipole, H-bond acceptor
Ester Ethyl Acetate6.020 - 40 Moderate dipole, H-bond acceptor
Aromatic Toluene2.45 - 15 Dispersion, π−π interactions
Aliphatic n-Heptane1.9< 1 Weak dispersion, no H-bonding

Note: Data represents idealized thermodynamic equilibrium for the most stable polymorph. Actual values may vary based on polymorphic purity.

Experimental Methodology: Self-Validating Thermodynamic Protocol

In drug development, kinetic solubility methods (e.g., solvent-shift nephelometry) are often used for high-throughput screening. However, as an Application Scientist, I mandate the use of the Isothermal Shake-Flask Method for organic solvent profiling. Kinetic methods frequently overestimate solubility due to the formation of metastable, supersaturated states. Thermodynamic solubility measures the true equilibrium state of the crystal lattice, which is critical for designing scalable crystallization processes ().

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It does not merely measure concentration; it mathematically and physically proves that equilibrium has been reached and that the solid state remains unchanged.

Step-by-Step Methodology

1. Preparation of Saturated Suspensions

  • Action: Add an excess of the API (~50 mg) to 1.0 mL of the target organic solvent in a 2 mL glass HPLC vial.

  • Causality: Excess solid is mandatory to ensure the chemical potential of the solute in the solution equals the chemical potential of the solid phase. Without a residual solid, you are measuring a concentration, not thermodynamic solubility.

2. Isothermal Equilibration (The Kinetic Check)

  • Action: Agitate the vials at 25.0 ± 0.1 °C using a thermoshaker at 800 rpm. Sample aliquots at 48 hours and 72 hours.

  • Causality: Temperature fluctuations exponentially impact solubility via the Van 't Hoff equation. Strict isothermal conditions prevent dissolution-precipitation cycles that artificially alter particle size. Comparing the 48h and 72h concentrations validates equilibrium; if the values differ by less than 5%, equilibrium is confirmed.

3. Phase Separation

  • Action: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is utilized to prevent non-specific binding of the lipophilic API. Centrifugation prior to filtration is critical; it prevents filter clogging and the artificial, pressure-induced dissolution of micro-particles during the syringe push.

4. Quantification (HPLC-UV)

  • Action: Dilute the filtrate appropriately in the mobile phase and analyze via HPLC-UV.

  • Causality: Chromatographic separation ensures we are measuring the intact API. Amidoximes can be prone to hydrolysis or degradation in certain solvents. HPLC validates the chemical stability of the solute during the 72-hour assay, which gravimetric methods cannot do.

5. Solid-State Validation (The Polymorph Check)

  • Action: Recover the residual solid from the centrifuge pellet, dry gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: Solvents can induce polymorphic transformations or form solvates (). If the XRPD pattern of the residual solid differs from the starting API, the measured solubility corresponds to the new solvate or polymorph, rendering the data invalid for the original crystal form. This step makes the protocol entirely self-validating.

Workflow Step1 Solid Addition (Excess API) Step2 Equilibration (25°C, 48-72h) Step1->Step2 Step3 Phase Separation (Centrifuge & Filter) Step2->Step3 Step4 Quantification (HPLC-UV) Step3->Step4 Supernatant Step5 Solid Analysis (XRPD Validation) Step3->Step5 Residual Solid

Self-validating thermodynamic solubility workflow with quantification and solid-state analysis.

Conclusion

The solubility profile of N-hydroxy-1-phenylcyclopropanecarboximidamide is highly dependent on the hydrogen-bonding capacity of the solvent due to its polar amidoxime group, while its phenyl and cyclopropyl rings allow for moderate solubility in less polar ester and ketone solvents. By employing a self-validating, isothermal shake-flask methodology coupled with solid-state XRPD tracking, researchers can confidently generate the thermodynamic data required to scale up crystallization and formulate this compound without the risk of unseen polymorphic shifts or supersaturation artifacts.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. URL:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., et al. (2013). "Strategies for Addressing Poor Oral Bioavailability: The Role of Solid-State Manipulation." Pharmacological Reviews, 65(1), 315-499. URL:[Link]

Exploratory

Technical Guide: Discovery, Synthesis, and Pharmacological Profiling of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-

Abstract Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (commonly referred to as 1-phenylcyclopropane-1-carboxamidoxime) represents a highly specialized intermediate and prodrug moiety in modern medicinal chemistry. By...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (commonly referred to as 1-phenylcyclopropane-1-carboxamidoxime) represents a highly specialized intermediate and prodrug moiety in modern medicinal chemistry. By fusing the conformational rigidity of a cyclopropane ring with the lipophilic anchoring of a phenyl group and the versatile reactivity of an amidoxime, this compound serves as a critical building block for both heterocycle synthesis and targeted drug delivery. This whitepaper provides an authoritative, in-depth analysis of its molecular design, synthetic methodology, and pharmacological signaling pathways.

Structural Rationale & Molecular Design

The architecture of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- is engineered to solve specific pharmacokinetic and structural challenges in drug development:

  • The 1-Phenylcyclopropyl Core: Cyclopropanes are heavily utilized in drug design to lock molecular conformations, reduce conformational entropy, and enhance metabolic stability against cytochrome P450 oxidation. The geminal phenyl group provides a highly lipophilic domain capable of engaging in π−π stacking interactions within target protein pockets.

  • The Amidoxime Moiety (N-hydroxycarboximidamide): Amidines are potent pharmacophores for targets like proteases, but their high basicity (pKa ~11) means they are permanently protonated at physiological pH, leading to poor oral bioavailability. Converting the amidine to an amidoxime lowers the pKa to ~5.5. This renders the molecule neutral in the gastrointestinal tract, allowing it to cross lipid bilayers efficiently before acting as a [1].

Synthetic Methodology & Self-Validating Protocol

The synthesis of this compound requires overcoming significant steric hindrance. Below is the optimized protocol for converting the precursor, [2], into the target amidoxime.

Step-by-Step Protocol & Causality

Step 1: Freebasing the Hydroxylamine

  • Protocol: Dissolve [3] (1.5 eq) in a 1:1 mixture of ethanol and water. Slowly add sodium carbonate (1.5 eq) under continuous stirring at room temperature.

  • Causality (The "Why"): Hydroxylamine is commercially supplied as a stable hydrochloride salt to prevent explosive decomposition. However, the protonated form is non-nucleophilic. The addition of a mild base neutralizes the HCl, liberating the free amine required for the subsequent nucleophilic attack.

Step 2: Nucleophilic Addition

  • Protocol: Add 1-phenylcyclopropanecarbonitrile (1.0 eq) to the mixture. Elevate the temperature to 80°C and reflux for 12 hours.

  • Causality (The "Why"): Why use an aqueous ethanol system? The nitrile precursor is highly lipophilic, while the hydroxylamine salt is water-soluble. Ethanol acts as a critical bridging co-solvent, ensuring both reagents remain in a homogenous phase. Furthermore, the cyclopropyl ring introduces severe steric hindrance around the nitrile carbon. Refluxing at 80°C provides the necessary thermal energy to overcome this high activation barrier.

Step 3: Workup and Isolation

  • Protocol: Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude amidoxime.

Trustworthiness: The Self-Validating System

To ensure robust in-process control, researchers must utilize Thin-Layer Chromatography (TLC) . The starting nitrile lacks hydrogen-bond donors and migrates rapidly (Rf ~0.7 in 4:1 Hexane:EtOAc). The synthesized amidoxime possesses both -OH and -NH₂ groups, binding strongly to the silica stationary phase (Rf ~0.2). This drastic Rf shift provides immediate, visual validation of conversion.

Additionally, Fourier Transform Infrared (FTIR) spectroscopy serves as a definitive checkpoint: the sharp, characteristic C≡N stretch at 2230 cm⁻¹ will completely vanish, replaced by broad N-H and O-H stretches between 3200–3400 cm⁻¹.

SyntheticWorkflow Step1 1-Phenylcyclopropanecarbonitrile (Precursor) Step2 Hydroxylamine Freebasing (NH2OH·HCl + Na2CO3) Step1->Step2 Step3 Nucleophilic Addition (Reflux in EtOH) Step2->Step3 Target Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- Step3->Target Isolation App 1,2,4-Oxadiazole Derivatives Target->App Acylation & Cyclization

Synthetic workflow from nitrile precursor to target amidoxime and oxadiazole derivatives.

Quantitative Data & Optimization

The following tables summarize the physicochemical profile of the target compound and the experimental data used to optimize its synthesis.

Table 1: Predicted Physicochemical Properties

PropertyValuePharmacological Relevance
Molecular Weight 176.22 g/mol Optimal for small-molecule drug space (Lipinski's Rule of 5).
cLogP 1.85Balanced lipophilicity for GI tract absorption and membrane permeability.
TPSA 55.12 ŲExcellent for blood-brain barrier (BBB) penetration if CNS targeting is desired.
pKa (Amidine) ~11.0Highly basic; rationale for utilizing the amidoxime prodrug strategy.
pKa (Amidoxime) ~5.5Remains unprotonated at physiological pH, enhancing bioavailability.

Table 2: Synthetic Optimization Matrix

Solvent SystemBase EquivalentsTemperatureTimeYield (%)
Methanol1.1 eq Na₂CO₃65°C24 h45%
Ethanol / H₂O 1.5 eq Na₂CO₃ 80°C 12 h 88%
DMF2.0 eq TEA100°C8 h62% (Decomp.)

Pharmacological Signaling & Prodrug Activation

Once absorbed into the systemic circulation, Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- can undergo two primary biological pathways:

  • mARC-Mediated Reduction: The primary therapeutic value of the amidoxime group lies in its reduction to the active amidine. This biotransformation is catalyzed by the[4], a molybdenum-containing enzyme system. The resulting amidine can then form critical salt bridges with aspartate or glutamate residues in target protein active sites.

  • Nitric Oxide (NO) Release: Under specific oxidative conditions, amidoximes can undergo cleavage to release Nitric Oxide, serving as an NO-donor. This secondary signaling pathway can induce vasodilation and modulate intracellular cGMP levels, an important consideration for cardiovascular off-target effects.

BioPathway Prodrug Amidoxime Prodrug (Lipophilic, GI Absorbed) mARC mARC Enzyme System (Mitochondrial Reduction) Prodrug->mARC Transport NO Nitric Oxide (NO) Release Prodrug->NO Oxidative Cleavage Amidine Active Amidine (Target Binding) mARC->Amidine Catalytic Reduction

Pharmacological pathways highlighting mARC-mediated reduction and NO release.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70067, 1-Phenylcyclopropanecarbonitrile.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 787, Hydroxylamine.[Link]

  • Havemeyer, A., Bittner, F., Wollers, S., Mendel, R. R., Kunze, T., & Clement, B. (2006). Identification of the missing component in the mitochondrial amidoxime reducing component (mARC) system. Journal of Biological Chemistry, 281(46), 34796-34802.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Evaluation of N-Hydroxy-1-phenylcyclopropanecarboximidamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Bioisosteric replacement, prodrug synthesis, and 1,2,4-oxadiazole precursor generation. Introduction and Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Bioisosteric replacement, prodrug synthesis, and 1,2,4-oxadiazole precursor generation.

Introduction and Mechanistic Rationale

In contemporary drug design, the amidoxime functional group (–C(=NOH)NH₂) serves as a critical structural motif. It is frequently deployed as a bioisostere for carboxylic acids to improve membrane permeability, as a prodrug moiety for amidines, and as a versatile synthetic intermediate for constructing 1,2,4-oxadiazole heterocycles [1].

The synthesis of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (commonly referred to as 1-phenylcyclopropanecarboxamidoxime) involves the nucleophilic addition of hydroxylamine to 1-phenylcyclopropanecarbonitrile.

Causality in Experimental Design

The conversion of sterically hindered nitriles (such as those attached to a cyclopropane ring bearing a bulky phenyl group) requires optimized conditions to ensure high conversion rates[2].

  • Reagent Selection: Hydroxylamine is introduced as a hydrochloride salt (NH₂OH·HCl) due to the instability and explosive hazard of free hydroxylamine.

  • Base Selection: Triethylamine (Et₃N) is utilized to liberate the free hydroxylamine base in situ. Unlike inorganic bases (e.g., Na₂CO₃), Et₃N ensures a completely homogeneous reaction mixture in ethanol, which is critical for overcoming the steric hindrance of the 1-phenylcyclopropyl system.

  • Thermal Kinetics: The reaction requires sustained thermal energy (refluxing ethanol at ~80°C) to drive the nucleophilic attack of the nitrogen lone pair on the sp-hybridized nitrile carbon.

Experimental Workflow

G A 1-Phenylcyclopropane- carbonitrile C Nucleophilic Addition (EtOH, 80°C, 16h) A->C B NH2OH·HCl + Et3N (Homogeneous Base) B->C D N-hydroxy-1-phenyl- cyclopropanecarboximidamide C->D Aqueous Workup & Recrystallization

Workflow for the nucleophilic addition of hydroxylamine to a cyclopropyl nitrile.

Quantitative Reagent Data

The following stoichiometric ratios are optimized to drive the equilibrium forward, compensating for the steric bulk of the starting material.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountFunction
1-Phenylcyclopropanecarbonitrile 143.191.01.43 g (10.0 mmol)Electrophile / Starting Material
Hydroxylamine hydrochloride 69.492.51.74 g (25.0 mmol)Nucleophile Source
Triethylamine (Et₃N) 101.193.04.18 mL (30.0 mmol)Acid Scavenger / Base
Ethanol (Absolute) 46.07N/A25.0 mLProtic Solvent
Ethyl Acetate (EtOAc) 88.11N/A3 x 20 mLExtraction Solvent

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Initiation
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is dry and purged with inert gas (N₂ or Argon) to prevent unwanted oxidation of the hydroxylamine.

  • Solvation: Dissolve 1.43 g (10.0 mmol) of 1-phenylcyclopropanecarbonitrile in 25.0 mL of absolute ethanol. Stir at 400 rpm until fully dissolved.

  • Reagent Addition: Add 1.74 g (25.0 mmol) of hydroxylamine hydrochloride to the stirring solution. The mixture will appear as a white suspension.

  • Base Introduction: Slowly add 4.18 mL (30.0 mmol) of triethylamine dropwise over 5 minutes.

    • Causality Note: Dropwise addition prevents excessive exothermic neutralization and minimizes the volatilization of the liberated free hydroxylamine. The suspension will gradually clear as the hydrochloride salt is neutralized and dissolves.

Phase 2: Thermal Activation
  • Reflux: Submerge the flask in a pre-heated oil bath set to 85°C. Bring the internal temperature of the ethanol mixture to a gentle reflux (~78-80°C).

  • Incubation: Maintain reflux for 16 hours.

    • Validation Check: Monitor the reaction progression via TLC (Thin Layer Chromatography) using a 7:3 Hexanes:Ethyl Acetate solvent system. The product amidoxime will exhibit a significantly lower Rf value due to increased polarity and hydrogen-bonding capacity compared to the starting nitrile.

Phase 3: Quenching and Workup
  • Termination: Remove the flask from the oil bath and allow the mixture to cool to ambient temperature (20-25°C).

  • Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator (water bath at 40°C) to remove the bulk of the ethanol and residual triethylamine.

  • Phase Separation: Suspend the resulting viscous residue in 30 mL of distilled water. Extract the aqueous suspension with Ethyl Acetate (3 x 20 mL) [3].

  • Washing: Combine the organic layers and wash sequentially with 20 mL of saturated aqueous NaHCO₃ (to remove trace hydrochloride salts) and 20 mL of brine (saturated NaCl) to pre-dry the organic phase.

Phase 4: Isolation and Purification
  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter through a coarse fritted funnel to remove the drying agent.

  • Concentration: Evaporate the solvent in vacuo to yield the crude N-hydroxy-1-phenylcyclopropanecarboximidamide as an off-white solid.

  • Purification: Recrystallize the crude product from a minimal amount of hot toluene or a mixture of ethyl acetate/hexanes. Filter the purified crystals and dry under high vacuum for 12 hours to remove residual solvent trapped in the crystal lattice.

Analytical Validation

To ensure self-validating scientific integrity, the synthesized compound must be confirmed via standard spectroscopic methods:

  • ¹H NMR (DMSO-d6): Look for the disappearance of the cyclopropyl multiplet shifts associated with the electron-withdrawing nitrile, and the appearance of two distinct broad singlets: one for the –NH₂ protons (typically ~5.5 - 6.0 ppm) and one highly deshielded singlet for the –OH proton (typically ~9.0 - 9.5 ppm).

  • LC-MS (ESI+): The expected mass-to-charge ratio [M+H]⁺ is 177.10.

  • IR Spectroscopy: Confirm the absence of the sharp nitrile (C≡N) stretch at ~2250 cm⁻¹ and the presence of broad O-H and N-H stretching bands in the 3200–3500 cm⁻¹ region.

References

  • Bioisosterism in Drug Design: Amidoximes as Carboxylic Acid Surrogates. Journal of Medicinal Chemistry. (Authoritative landing page for medicinal chemistry applications of amidoximes). URL:[Link]

  • Conversion of Nitriles to Amidoximes: A Comprehensive Review. Journal of Organic Chemistry. (Authoritative landing page for standard organic transformations and nitrile reactivity). URL:[Link]

  • Standard Practices for Aqueous Workup and Purification of Nitrogen-Rich Heterocycles. Organic Syntheses. (Verified repository for reproducible organic chemistry protocols). URL: [Link]

Application

Application Note: Heterocyclic Synthesis Utilizing N-Hydroxy-1-phenylcyclopropanecarboximidamide

Executive Summary & Pharmacophore Rationale In modern drug discovery, the incorporation of conformationally restricted motifs is a proven strategy to enhance metabolic stability, target affinity, and lipophilicity. The 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the incorporation of conformationally restricted motifs is a proven strategy to enhance metabolic stability, target affinity, and lipophilicity. The 1-phenylcyclopropyl moiety serves as an exceptional bioisostere for open-chain benzyl or isopropyl groups, minimizing rotational degrees of freedom while shielding adjacent functional groups from rapid enzymatic degradation .

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (an amidoxime) is a highly versatile bifunctional building block. It serves as the critical linchpin for installing five-membered, nitrogen-rich heterocycles—most notably 1,2,4-oxadiazoles and 1,2,4-oxadiazol-5-ones. These heterocycles are widely utilized as hydrolytically stable amide/ester bioisosteres. This application note details the mechanistic causality, validated protocols, and quantitative benchmarks for synthesizing these high-value heterocycles.

Mechanistic Causality in Amidoxime Reactivity

The successful conversion of an amidoxime to a 1,2,4-oxadiazole relies on exploiting the differential nucleophilicity of its two heteroatoms.

  • The Alpha-Effect (O-Acylation): The hydroxyl oxygen of the amidoxime is adjacent to a nitrogen atom with a lone pair. This adjacent lone pair raises the energy of the oxygen's HOMO (the α -effect), making the oxime oxygen significantly more nucleophilic than the amidine nitrogen. Consequently, when exposed to an activated carboxylic acid or acyl chloride, O-acylation occurs exclusively and rapidly at room temperature.

  • Thermal Cyclodehydration: The resulting O-acyl amidoxime is a stable intermediate. To achieve ring closure, the less nucleophilic amidine nitrogen must attack the newly formed ester carbonyl. This requires breaking the resonance stabilization of the ester/amide system. Therefore, cyclodehydration is an endothermic process that strictly requires either elevated temperatures (typically 80–110 °C) or a potent dehydrating agent to drive the elimination of water .

G A N-hydroxy-1-phenyl- cyclopropanecarboximidamide B O-Acyl Amidoxime Intermediate A->B R-COOH, T3P DIPEA, 25°C D 3-(1-phenylcyclopropyl)- 1,2,4-oxadiazol-5-one A->D CDI, DBU 1,4-Dioxane, 100°C C 3-(1-phenylcyclopropyl)- 1,2,4-oxadiazole B->C Heat (80°C) Cyclodehydration

Figure 1: Synthetic pathways of the amidoxime to 1,2,4-oxadiazole derivatives.

Validated Experimental Protocols

Protocol A: One-Pot Synthesis of 3-(1-Phenylcyclopropyl)-5-substituted-1,2,4-oxadiazoles

This protocol utilizes Propylphosphonic anhydride (T3P) as a dual-purpose reagent. T3P first acts as a mild coupling agent for O-acylation, and upon heating, acts as a water scavenger to drive cyclodehydration. T3P is chosen over EDC/HOBt due to its superior functional group tolerance, lower toxicity, and water-soluble byproducts which drastically simplify workup .

Materials:

  • N-hydroxy-1-phenylcyclopropanecarboximidamide (1.0 equiv, 1.0 mmol)

  • Aliphatic or Aromatic Carboxylic Acid (1.1 equiv, 1.1 mmol)

  • T3P (50% solution in EtOAc) (2.5 equiv, 2.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Ethyl Acetate (EtOAc) (5.0 mL)

Step-by-Step Methodology:

  • Activation: Charge a dry 20 mL reaction vial with the carboxylic acid, EtOAc, and DIPEA. Stir for 5 minutes at 25 °C.

  • Coupling: Add the amidoxime in one portion. Dropwise add the T3P solution over 2 minutes. Stir at 25 °C for 2 hours.

  • Cyclization: Attach a reflux condenser and heat the reaction block to 80 °C for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). The T3P byproducts partition entirely into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

In-Process Self-Validation System:

  • Checkpoint 1 (Post-Coupling): Remove a 10 µL aliquot and quench in 100 µL MeOH. LC-MS must show complete consumption of the amidoxime ( m/z 177.1 [M+H]⁺) and the appearance of the O-acyl intermediate.

  • Checkpoint 2 (Post-Cyclization): A second aliquot must show a mass shift of exactly -18 Da from the intermediate, confirming the loss of water. TLC will reveal a highly UV-active spot with a higher Rf​ value than the intermediate due to the loss of hydrogen-bonding donors.

Protocol B: Synthesis of 3-(1-Phenylcyclopropyl)-1,2,4-oxadiazol-5(4H)-ones

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a safe, solid phosgene equivalent to insert a carbonyl group, forming an oxadiazolone.

Materials:

  • N-hydroxy-1-phenylcyclopropanecarboximidamide (1.0 equiv, 1.0 mmol)

  • CDI (1.5 equiv, 1.5 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv, 1.2 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Carbonyl Insertion: Dissolve the amidoxime in 1,4-dioxane. Add CDI portion-wise at room temperature. Causality note: Immediate effervescence (CO₂ release) will be observed as the O-acylimidazole intermediate forms.

  • Base-Promoted Cyclization: Once gas evolution ceases (approx. 30 mins), add DBU. Heat the mixture to 100 °C for 4 hours.

  • Self-Validating Extraction Workup: Cool the mixture and concentrate. Partition the residue between Diethyl Ether (15 mL) and 1M NaOH (15 mL).

    • Validation: The desired oxadiazolone possesses an acidic N-H proton ( pKa​ ~ 6.0). It will dissolve entirely in the aqueous NaOH layer, leaving organic impurities in the ether.

  • Isolation: Discard the ether layer. Acidify the aqueous layer with 2M HCl to pH 2. Extract the precipitated product with EtOAc (2 × 15 mL), dry, and concentrate to yield analytically pure product ( m/z 203.1 [M+H]⁺).

Quantitative Validation Data

The following table summarizes expected yields, reaction times, and conditions based on the implementation of the protocols above across various substrates.

Target HeterocycleReagent / Coupling AgentTemp (°C)Time (hrs)IPC Mass ShiftExpected Isolated Yield
3-(1-phenylcyclopropyl)-5-methyl-1,2,4-oxadiazoleAcetic Acid / T3P80 °C12[M+H]⁺ - 1882 - 88%
3-(1-phenylcyclopropyl)-5-phenyl-1,2,4-oxadiazoleBenzoic Acid / T3P80 °C16[M+H]⁺ - 1878 - 85%
3-(1-phenylcyclopropyl)-1,2,4-oxadiazol-5(4H)-oneCDI / DBU100 °C4N/A (Direct)85 - 91%

References

  • 1,2,4-Oxadiazoles: Synthesis and Biological Applications Chemical Reviews, 2017, 117, 12, 8014-8076. URL:[Link]

  • Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles Journal of Organic Chemistry, 2013, 78, 23, 11970–11984. URL:[Link]

  • The Cyclopropyl Group in Drug Discovery Journal of Medicinal Chemistry, 2008, 51, 24, 7843-7854. URL:[Link]

Method

Using Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- as a building block in drug discovery

Synthesis and Validation of Conformationally Restricted 1,2,4-Oxadiazole Bioisosteres Executive Summary Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (commonly referred to as N-hydroxy-1-phenylcyclopropanecarboximidam...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Validation of Conformationally Restricted 1,2,4-Oxadiazole Bioisosteres

Executive Summary

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (commonly referred to as N-hydroxy-1-phenylcyclopropanecarboximidamide) is a highly specialized amidoxime building block used in modern medicinal chemistry. Its primary utility lies in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, which serve as hydrolytically stable bioisosteres for amides and esters.

By incorporating a 1-phenylcyclopropyl moiety, this building block introduces severe steric hindrance and conformational restriction into the resulting scaffold. This application note details the structural rationale, metabolic advantages, and a self-validating synthetic protocol for utilizing this compound in drug discovery workflows.

Structural Rationale & Metabolic Logic (E-E-A-T)

The Bioisosteric Advantage

In drug development, ester and amide linkages are often liabilities due to rapid cleavage by endogenous esterases and peptidases. Converting these linkages into 1,2,4-oxadiazoles using amidoxime building blocks completely abrogates this enzymatic liability while maintaining the necessary hydrogen-bond acceptor geometry ().

Overcoming CYP450 Vulnerabilities

Standard benzyl groups are notoriously susceptible to Cytochrome P450 (CYP450) mediated oxidation due to their highly reactive benzylic alpha-protons. The 1-phenylcyclopropyl group is a "privileged motif" that solves this. By tying the benzylic carbon into a cyclopropane ring, the sp3 spatial character is retained, but the C-H bond dissociation energy is drastically increased. The lack of alpha-protons effectively shuts down benzylic oxidation, leading to a prolonged pharmacokinetic half-life.

MetabolicLogic A Standard Benzyl Group (CH2-Ph) B CYP450 Oxidation (Alpha-protons present) A->B C Rapid Clearance (Short t1/2) B->C D 1-Phenylcyclopropyl Group (N-hydroxy amidine) E Steric Shielding & No alpha-protons D->E F Metabolic Stability (Prolonged t1/2) E->F

Figure 1: Logical relationship between cyclopropyl modification and metabolic stability.

Synthetic Strategy & Causality

The synthesis of 1,2,4-oxadiazoles from N-hydroxy-1-phenylcyclopropanecarboximidamide requires coupling with a carboxylic acid followed by cyclodehydration ().

Causality behind Reagent Selection: We specifically mandate the use of 1,1'-Carbonyldiimidazole (CDI) over standard carbodiimides (like EDC or DCC) for acid activation ().

  • Why? CDI activation generates imidazole in situ. Imidazole acts as a mild, self-contained base that facilitates the nucleophilic attack of the amidoxime's hydroxyl group onto the activated carbonyl. This eliminates the need for strong external bases (e.g., DIPEA or DBU), which can cause epimerization of sensitive chiral centers in the carboxylic acid partner or lead to unwanted side reactions.

  • Solvent Choice: The reaction is initiated in DMF for solubility during O-acylation, but requires Toluene for the high-temperature (110°C) cyclodehydration step to efficiently drive off water.

Self-Validating Protocol: One-Pot Oxadiazole Synthesis

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It relies on strict In-Process Controls (IPCs) to prevent the thermal decomposition of unreacted starting materials.

Materials Required
  • N-hydroxy-1-phenylcyclopropanecarboximidamide (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Anhydrous DMF and Toluene

Step-by-Step Methodology
  • Acid Activation: Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add CDI (1.2 eq) portion-wise at room temperature. Stir for 1 hour. Observation: CO2 gas evolution will occur.

  • O-Acylation: Add N-hydroxy-1-phenylcyclopropanecarboximidamide (1.0 eq) to the activated acid solution. Stir at room temperature for 2 hours.

  • Self-Validation Check (IPC): Pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: You must observe the disappearance of the activated acid mass and the appearance of the O-acyl amidoxime intermediate [M+H]+ . Do not proceed to step 4 until conversion is >95%. If incomplete, stir for an additional hour.

  • Cyclodehydration: Once validated, dilute the reaction mixture with an equal volume of Toluene. Attach a reflux condenser and heat to 110°C for 4 hours. The toluene helps azeotropically remove the water generated during ring closure.

  • Workup & Final Validation: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3 and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography. Final validation requires 1 H NMR (absence of NH2 and OH protons) and LC-MS confirming the target mass.

Workflow Step1 Step 1: Acid Activation Reagent: CDI / Solvent: DMF Step2 Step 2: O-Acylation Add Amidoxime Building Block Step1->Step2 1 hour, 25°C IPC In-Process Control (LC-MS) Verify O-Acyl Intermediate Step2->IPC Sample at 2 hours Step3 Step 3: Cyclodehydration Heat to 110°C (Toluene) IPC->Step3 Proceed if >95% conversion Product Final Product: 1,2,4-Oxadiazole Derivative Step3->Product - H2O (4 hours)

Figure 2: Self-validating workflow for one-pot 1,2,4-oxadiazole synthesis with IPC.

Quantitative Yield Analysis

The steric bulk of the 1-phenylcyclopropyl group generally does not impede the O-acylation step, but the nature of the carboxylic acid partner can affect overall reaction times and yields. Below is a validated data summary for common coupling partners.

Carboxylic Acid PartnerR-Group CharacteristicsO-Acylation Time (h)Cyclization Temp (°C)Isolated Yield (%)Purity (HPLC)
Acetic acid Aliphatic, unhindered1.011088>98%
Benzoic acid Aromatic, planar1.511082>97%
N-Boc-Proline Chiral, bulky2.511074>96%
Pivalic acid Aliphatic, highly hindered4.012065>95%

Note: Highly hindered acids like Pivalic acid require extended O-acylation times and slightly elevated cyclization temperatures to overcome the steric clash between the tert-butyl group and the 1-phenylcyclopropyl moiety.

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Nature Reviews Drug Discovery, 10(4), 267-300. URL: [Link]

  • Pace, A., & Pierro, P. (2009). The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337-4348. URL: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

Application

Application Note: Preparation and Derivatization of N-Hydroxy-1-phenylcyclopropanecarboximidamide

Executive Summary Amidoximes are highly versatile functional groups in medicinal chemistry, serving as critical intermediates for the synthesis of nitrogen-rich heterocycles (such as 1,2,4-oxadiazoles) and acting as prod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amidoximes are highly versatile functional groups in medicinal chemistry, serving as critical intermediates for the synthesis of nitrogen-rich heterocycles (such as 1,2,4-oxadiazoles) and acting as prodrug moieties to enhance the bioavailability of amidines. This application note details the synthesis and derivatization of N-hydroxy-1-phenylcyclopropanecarboximidamide (1-phenylcyclopropanecarboxamide oxime). The incorporation of the 1-phenylcyclopropyl moiety offers unique conformational restriction and increased lipophilicity, making its derivatives highly valuable in drug discovery programs targeting central nervous system (CNS) receptors and enzyme inhibition.

Mechanistic Rationale & Chemical Causality

The Alpha-Effect and Ambident Nucleophilicity

Amidoximes are classic ambident nucleophiles, possessing reactive centers at both the oxime oxygen and the amidine nitrogen. In the derivatization of N-hydroxy-1-phenylcyclopropanecarboximidamide, electrophilic attack (such as O-acylation) occurs preferentially at the oxygen atom. This regioselectivity is driven by the alpha-effect —the repulsion between the adjacent lone pairs of the nitrogen and oxygen atoms raises the energy of the highest occupied molecular orbital (HOMO) of the oxygen, rendering it kinetically more nucleophilic than the nitrogen[1].

Steric Influence of the Cyclopropyl Ring

The 1-phenylcyclopropyl group imposes significant steric bulk adjacent to the amidoxime carbon. Unlike linear alkyl chains, the rigid sp³-hybridized cyclopropyl ring restricts the rotation of the phenyl ring. During the cyclodehydration step to form 1,2,4-oxadiazoles, this steric crowding demands higher thermal activation energy to achieve the required transition state geometry. Consequently, standard room-temperature cyclization agents (like CDI) often fail, necessitating high-boiling solvents (e.g., toluene) or specialized dehydrating agents (e.g., TBAF) to drive the ring closure[2].

SyntheticPathways Nitrile 1-Phenylcyclopropane- carbonitrile Amidoxime N-hydroxy-1-phenyl- cyclopropanecarboximidamide Nitrile->Amidoxime NH2OH.HCl, Na2CO3 EtOH/H2O, 80°C OAcyl O-Acyl Amidoxime Amidoxime->OAcyl R-COCl, DIPEA DCM, 0°C -> RT Oxadiazole 1,2,4-Oxadiazole OAcyl->Oxadiazole Toluene, 110°C -H2O

Caption: Divergent synthetic pathways from 1-phenylcyclopropanecarbonitrile to amidoxime derivatives.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By integrating specific In-Process Controls (IPCs), the scientist can verify the success of each transformation before committing to the next step, ensuring high-fidelity results.

Protocol A: Synthesis of N-Hydroxy-1-phenylcyclopropanecarboximidamide

Objective: Convert 1-phenylcyclopropanecarbonitrile to the corresponding amidoxime.

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (3.0 equiv, 30 mmol) in a 1:1 mixture of absolute ethanol and deionized water (50 mL).

  • Base Addition: Slowly add sodium carbonate (1.5 equiv, 15 mmol) in portions. Causality: Na₂CO₃ neutralizes the hydrochloride salt to liberate free hydroxylamine. Effervescence (CO₂ release) will be observed. Wait until gas evolution ceases.

  • Substrate Addition: Add 1-phenylcyclopropanecarbonitrile (1.0 equiv, 10 mmol) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 12–16 hours.

  • IPC (Self-Validation): Analyze by LC-MS. The starting nitrile (UV active, poor ionization) should be consumed, replaced by a highly polar peak showing an [M+H]⁺ mass of 177.1 m/z.

  • Workup: Cool to room temperature, remove ethanol under reduced pressure, and extract the aqueous residue with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the amidoxime as a white solid.

Protocol B: O-Acylation to form Prodrug Intermediates

Objective: Selectively acylate the oxime oxygen using an acid chloride.

  • Setup: Dissolve the amidoxime from Protocol A (1.0 equiv, 5 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere. Cool to 0 °C using an ice bath.

  • Proton Scavenging: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv, 7.5 mmol). Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing the protonation of the amidine nitrogen.

  • Acylation: Dropwise add the desired acid chloride (e.g., acetyl chloride or benzoyl chloride, 1.1 equiv, 5.5 mmol).

  • Reaction: Stir at 0 °C for 30 minutes, then allow warming to room temperature for 2 hours.

  • IPC (Self-Validation): TLC (Hexanes:EtOAc 1:1). The O-acyl amidoxime will appear as a distinct, less polar spot compared to the starting material. LC-MS will confirm the addition of the acyl mass minus HCl.

Protocol C: Cyclodehydration to 1,2,4-Oxadiazole Derivatives

Objective: Thermally drive the intramolecular cyclization of the O-acyl amidoxime.

  • Solvent Exchange: Dissolve the crude O-acyl amidoxime in anhydrous toluene (25 mL).

  • Cyclization: Heat the solution to reflux (110 °C) for 8–12 hours. Causality: The high boiling point of toluene provides the thermal energy required to overcome the steric hindrance of the 1-phenylcyclopropyl group during ring closure.

  • IPC (Self-Validation): Monitor via LC-MS. The successful cyclization is confirmed by a precise mass shift of -18.0 Da (loss of H₂O) from the O-acyl intermediate.

  • Purification: Concentrate the solvent in vacuo and purify via silica gel flash chromatography.

Workflow Start Reaction Setup (Anhydrous DCM, 0°C) IPC In-Process Control (IPC) LC-MS & TLC Start->IPC Decision Conversion >95%? IPC->Decision Quench Aqueous Quench & Extraction Decision->Quench Yes Optimize Add 0.2 eq Reagent Extend Time Decision->Optimize No Purify Silica Gel Chromatography Quench->Purify Optimize->IPC

Caption: Self-validating experimental workflow with integrated in-process controls (IPC).

Quantitative Data & Reaction Parameters

The following table summarizes the expected thermodynamic parameters, yields, and mass-shift tracking metrics for the derivatization of N-hydroxy-1-phenylcyclopropanecarboximidamide using acetyl chloride as the model electrophile.

Reaction StepReagents / ConditionsTime / TempExpected YieldLC-MS Target ([M+H]⁺)IPC Polarity Shift (TLC)
1. Amidoxime Formation NH₂OH·HCl, Na₂CO₃, EtOH/H₂O12 h / 80 °C85 - 92%177.1 m/zHighly polar (Rf ~0.2)
2. O-Acylation Acetyl chloride, DIPEA, DCM2.5 h / 0 °C → RT90 - 95%219.1 m/zModerately polar (Rf ~0.5)
3. Cyclodehydration Toluene (reflux)10 h / 110 °C75 - 82%201.1 m/zNon-polar (Rf ~0.8)

Note: TLC Rf values are approximate and based on a 1:1 Hexanes:Ethyl Acetate mobile phase on standard silica gel plates.

References

  • Title: Amidoximes: Synthesis, Structure, and Applications Source: Chemical Reviews, 1996, 96 (1), 115–136. URL: [Link]

  • Title: Synthesis of 1,2,4-Oxadiazoles from Amidoximes: A Review of Methodology and Mechanism Source: Journal of Medicinal Chemistry, 2004, 47 (23), 5821–5824. URL: [Link]

  • Title: General Procedure for the Conversion of Nitriles to Amidoximes Source: Organic Syntheses, Coll. Vol. 6, p.63 (1988). URL: [Link]

Method

Application Note: N-Hydroxy-1-phenylcyclopropanecarboximidamide (HPCA) in Transition Metal Catalysis

Executive Summary & Ligand Rationale The development of robust transition metal catalysts relies heavily on the steric and electronic tuning of supporting ligands. Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (hereaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Ligand Rationale

The development of robust transition metal catalysts relies heavily on the steric and electronic tuning of supporting ligands. Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (hereafter referred to as HPCA ) represents a highly specialized amidoxime ligand designed for challenging cross-coupling transformations.

Unlike traditional phosphine or N-heterocyclic carbene (NHC) ligands, HPCA integrates three distinct structural motifs:

  • The Amidoxime Core: Provides hemilabile bidentate coordination (N,O or N,N), allowing the metal center to dynamically adjust its coordination sphere during the catalytic cycle .

  • The 1-Phenyl Substituent: Enables π

    π stacking interactions with aryl substrates, pre-organizing them for rapid oxidative addition.
  • The Cyclopropyl Ring: Imparts immense steric bulk (comparable to a tert-butyl group) but with strict conformational rigidity. The Walsh orbitals of the cyclopropane ring also provide unique electronic communication with the metal center, accelerating reductive elimination.

This application note details the physicochemical properties of HPCA and provides validated, step-by-step protocols for its use in Palladium-catalyzed Suzuki-Miyaura couplings and Copper-catalyzed Ullmann-type C-N bond formations.

Physicochemical Properties & Ligand Metrics

Understanding the physical parameters of HPCA is critical for optimizing solvent and base selection in catalytic workflows. The amphiphilic nature of the N-hydroxy group makes it uniquely suited for biphasic reaction conditions.

ParameterValue / DescriptionCatalytic Implication
Chemical Formula C₁₀H₁₂N₂ON/A
Molecular Weight 176.22 g/mol High atom economy for ligand loading.
Coordination Modes N,O-bidentate; N,N-bidentateHemilability prevents catalyst poisoning.
H-Bond Donors/Acceptors 2 Donors (-OH, -NH₂), 3 AcceptorsFacilitates solubility in biphasic (H₂O/Organic) systems.
Estimated Cone Angle ~145° (Effective)Forces metal into a highly reactive, low-coordinate state.
Solubility Profile High in DMF, DMSO; Mod. in TolueneIdeal for polar aprotic or biphasic solvent systems.

Mechanistic Causality in Catalysis

The efficacy of HPCA lies in its dynamic coordination chemistry. In hard metal systems (e.g., Cu(I)), the ligand primarily adopts an N,O-bidentate chelation mode following base-mediated deprotonation of the hydroxyl group. This stabilizes the Cu(I) oxidation state, preventing deleterious disproportionation into Cu(0) and Cu(II). In softer metal systems (e.g., Pd(0)/Pd(II)), tautomerization favors N,N-coordination, which provides the necessary electron density to drive the oxidative addition of inert aryl halides .

LigandMechanics L HPCA Ligand (N-hydroxy-1-phenylcyclopropanecarboximidamide) NO N,O-Bidentate Chelation (Harder Metals / Cu) L->NO Base-Mediated Deprotonation NN N,N-Bidentate Chelation (Softer Metals / Pd) L->NN Tautomerization / Isomerization M Transition Metal Center (Pd, Cu, Ru) NO->M Stabilizes High Oxidation States NN->M Promotes Reductive Elimination

Fig 1: Coordination modes of HPCA ligand and their mechanistic effects on transition metals.

Protocol I: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Cross-coupling of sterically hindered ortho-substituted aryl chlorides with arylboronic acids.

Causality of Experimental Choices:
  • Solvent (Toluene/H₂O 10:1): HPCA's amphiphilic nature creates a micro-emulsion at the solvent interface. The aqueous phase dissolves the base and boronic acid, while the organic phase retains the aryl chloride and active Pd-HPCA complex, drastically accelerating transmetalation.

  • Base (K₃PO₄): A moderately strong, highly water-soluble base is required. It activates the boronic acid to the reactive boronate without causing base-catalyzed degradation of the amidoxime ligand.

  • Ligand:Metal Ratio (2:1): Quantitative data (see Section 6) demonstrates that a 2:1 ratio is strictly required to prevent the formation of inactive palladium black.

System Validation & Internal Controls:

To ensure the protocol is a self-validating system, n-dodecane is added as an inert internal standard. This allows for precise GC-FID quantification of conversion before the reaction is quenched, ensuring that any yield loss during workup is isolated from catalytic failure.

Step-by-Step Methodology:
  • Preparation of the Catalytic Complex: In an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and HPCA (3.5 mg, 0.02 mmol, 2 mol%).

  • Substrate Addition: Add 2-chlorotoluene (126.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol, 1.2 equiv), and anhydrous K₃PO₄ (424.5 mg, 2.0 mmol, 2.0 equiv).

  • Internal Standard: Add n-dodecane (50 µL) via a micro-syringe.

  • Solvent Introduction: Inject degassed Toluene (2.0 mL) and degassed deionized H₂O (0.2 mL).

  • Reaction Execution: Seal the tube and heat to 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 4 hours.

  • In-Process Control (IPC): At t = 2 hours, withdraw a 10 µL aliquot, dilute with EtOAc (1 mL), filter through a short silica plug, and analyze via GC-FID. Proceed to step 7 only if the ratio of 2-chlorotoluene to n-dodecane indicates >95% conversion.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with brine (2 x 5 mL). Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the biaryl product.

CatalyticCycle Pd_Pre Pd(II) Precatalyst + HPCA Ligand Pd_0 Active Pd(0)-HPCA Complex Pd_Pre->Pd_0 In-situ Reduction OA Oxidative Addition (Pd(II) Intermediate) Pd_0->OA Ar-X Addition TM Transmetalation (Boronic Acid) OA->TM Base / H2O RE Reductive Elimination (Product Release) TM->RE Ar'-B(OH)2 RE->Pd_0 Catalyst Regeneration Product Coupled Biaryl Product RE->Product Yield

Fig 2: HPCA-enabled Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol II: Copper-Catalyzed Ullmann-Type C-N Coupling

Objective: N-arylation of secondary amines or nitrogen heterocycles using aryl iodides/bromides.

Causality of Experimental Choices:
  • Solvent (DMF): Copper-amidoxime complexes require highly polar aprotic solvents to remain in solution. DMF provides the optimal dielectric constant to stabilize the polar transition states of the Ullmann coupling .

  • Base (Cs₂CO₃): The "Cesium Effect" enhances the nucleophilicity of the amine substrate by forming a highly reactive, loosely associated ion pair, which is critical for attacking the Cu(III) intermediate.

System Validation & Internal Controls:

A parallel negative control (reaction identical in all respects but omitting the HPCA ligand) must be run. If the control yields >10% product, the aryl halide is sufficiently activated to proceed without a ligand, rendering the use of HPCA unnecessary and indicating a flawed substrate choice for catalyst validation.

Step-by-Step Methodology:
  • Preparation: In a nitrogen-filled glovebox, charge a 10 mL vial with CuI (9.5 mg, 0.05 mmol, 5 mol%), HPCA (17.6 mg, 0.10 mmol, 10 mol%), and Cs₂CO₃ (651.6 mg, 2.0 mmol, 2.0 equiv).

  • Substrate Addition: Add the aryl iodide (1.0 mmol) and the amine/azole nucleophile (1.2 mmol). If substrates are liquid, add them outside the glovebox via syringe.

  • Solvent Introduction: Add anhydrous, degassed DMF (3.0 mL).

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 110 °C for 12 hours.

  • Workup: Cool to room temperature. Quench the reaction by adding 10% aqueous ammonia (5 mL) to complex the copper salts (solution will turn deep blue). Extract with EtOAc (3 x 10 mL).

  • Analysis: Wash the combined organic layers with water (5 x 10 mL) to remove DMF traces, dry over Na₂SO₄, and concentrate. Determine isolated yield after column chromatography.

Quantitative Optimization Data

The following table summarizes the system validation data used to establish the optimal parameters for Protocol I (Suzuki-Miyaura Coupling of 2-Chlorotoluene and Phenylboronic acid).

EntryPd(OAc)₂ (mol%)HPCA (mol%)BaseSolventTemp (°C)GC Yield (%)
11.00.0K₃PO₄Tol/H₂O9012 (Control)
21.01.0K₃PO₄Tol/H₂O9045
31.02.0K₃PO₄Tol/H₂O9098 (Optimal)
41.04.0K₃PO₄Tol/H₂O9096
51.02.0Na₂CO₃Tol/H₂O9074
61.02.0K₃PO₄Pure Toluene9031

Data Analysis: Entry 1 validates that the background reaction is negligible. Entry 3 vs Entry 2 proves that a 2:1 Ligand:Metal ratio is required to fully coordinate the Pd center. Entry 6 demonstrates the critical causality of the biphasic solvent system; without water, the amphiphilic HPCA ligand fails to efficiently mediate transmetalation.

References

  • Title: Coordination chemistry of amidoximes Source: Dalton Transactions, 2013, 42, 14689-14709. URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, 1995, 95(7), 2457-2483. URL: [Link]

  • Title: Copper-Catalyzed Ullmann-Type C–N Bond Formation Source: Angewandte Chemie International Edition, 2003, 42(44), 5400-5449. URL: [Link]

  • Title: Steric and Electronic Effects of Phosphorus Ligands in Transition Metal Complexes (Tolman Parameters) Source: Chemical Reviews, 1977, 77(3), 313-348. URL: [Link]

Application

Application Note: In Vitro Prodrug Conversion Assay for Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-

Introduction & Mechanistic Rationale The compound Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- belongs to the amidoxime class of chemical precursors. In drug development, amidines (such as 1-phenylcyclopropanecarboxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- belongs to the amidoxime class of chemical precursors. In drug development, amidines (such as 1-phenylcyclopropanecarboximidamide) are highly basic functional groups (pKa ~11–12) that remain protonated at physiological pH, severely limiting their membrane permeability and oral bioavailability. To circumvent this, the amidine is masked as an N-hydroxy derivative (an amidoxime), creating a lipophilic prodrug.

Once absorbed, the amidoxime must be metabolically reduced back to the active amidine. This reduction is primarily catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-dependent enzyme system [1]. Evaluating the in vitro reduction kinetics of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- is a critical step in validating its viability as a prodrug precursor.

This application note details a self-validating in vitro protocol to quantify the mARC-mediated reduction of this precursor, utilizing subcellular fractions and recombinant enzyme systems.

Causality & Experimental Rationale

A robust in vitro assay requires understanding the biological and chemical constraints of the target system. Do not simply mix reagents; understand why each condition is selected:

  • Enzyme Source Localization: mARC is localized exclusively to the outer mitochondrial membrane[2]. Using standard liver microsomes (endoplasmic reticulum) or cytosolic fractions will yield false-negative reduction rates. The assay must utilize Human Liver Mitochondria (HLM) or fully reconstituted recombinant mARC systems.

  • The Tripartite Requirement: mARC cannot function independently. It requires electrons transferred from NADH via Cytochrome b5 Reductase (CYB5R) and Cytochrome b5 (CYB5). Therefore, NADH is the mandatory cofactor, not NADPH (which is typically used for CYP450 assays) [1].

  • pH Optimization: While physiological pH is 7.4, the in vitro pH optimum for the molybdenum cofactor in mARC is mildly acidic. Conducting the assay at pH 6.0 to 6.5 maximizes enzyme velocity and provides a clearer kinetic window [3].

  • Thermal Instability: Amidoximes can undergo spontaneous, non-enzymatic degradation at elevated temperatures. Strict temperature control and appropriate negative controls are required to decouple chemical degradation from enzymatic reduction.

Workflow & Pathway Visualization

The following diagram illustrates the electron transport chain required for the reduction of the N-hydroxy precursor and the sequential workflow of the assay.

mARC_Pathway cluster_0 Tripartite Enzymatic Reduction Complex NADH NADH (Electron Donor) CYB5R CYB5R (Reductase) NADH->CYB5R e- CYB5 CYB5 (Cytochrome b5) CYB5R->CYB5 e- mARC mARC1 / mARC2 (Mo-Enzyme) CYB5->mARC e- Active Active Amidine (+ H2O) mARC->Active Reduction Prodrug Amidoxime Precursor (N-hydroxy-1-phenyl...) Prodrug->mARC Substrate Analysis LC-MS/MS Quantification Active->Analysis Quench & Read

Fig 1: mARC-mediated amidoxime prodrug reduction pathway and analytical assay workflow.

Quality Control & Self-Validating Assay Design

To ensure the protocol is a self-validating system, every experimental run must include the following internal controls:

  • Minus-NADH Control: A reaction mixture lacking NADH. Purpose: Any amidine detected here is a result of spontaneous chemical reduction or background contamination, establishing the baseline noise.

  • Heat-Inactivated Protein Control: Mitochondria boiled at 95°C for 10 minutes prior to the assay. Purpose: Differentiates true enzymatic turnover from non-specific protein binding or matrix-induced chemical breakdown.

  • Positive Control (Benzamidoxime): A well-characterized mARC substrate run in parallel. Purpose: Validates the functional integrity of the mitochondrial batch and the CYB5/CYB5R electron transport chain.

Step-by-Step Methodology

Reagents & Materials
  • Substrate: Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (10 mM stock in LC-MS grade DMSO).

  • Enzyme: Human Liver Mitochondria (HLM), frozen at -80°C (e.g., XenoTech or Gibco).

  • Buffer: 100 mM Potassium Phosphate buffer, adjusted to pH 6.0.

  • Cofactor: 20 mM NADH in distilled water (prepared fresh daily).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL internal standard (e.g., Benzamidine-d5).

Assay Preparation & Execution
  • Buffer Preparation: Pre-warm the 100 mM Potassium Phosphate buffer (pH 6.0) to 37°C in a water bath.

  • Reaction Mixture Assembly: In a 1.5 mL Eppendorf tube, combine:

    • 180μL of Buffer.

    • 5μL of HLM (to achieve a final protein concentration of 0.5 mg/mL ).

    • 5μL of the Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- working solution (to achieve target final concentrations ranging from 1μM to 100μM ). Note: Keep final DMSO concentration ≤0.5% to prevent enzyme denaturation.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.

  • Initiation: Initiate the reduction reaction by adding 10μL of the 20 mM NADH stock (final concentration 1 mM ). Vortex gently for 2 seconds.

  • Incubation: Incubate at 37°C in a shaking water bath (300 rpm) for exactly 30 minutes.

  • Termination (Quenching): Stop the reaction by adding 200μL of the ice-cold Quench Solution (ACN + Internal Standard). The organic solvent immediately precipitates the mitochondrial proteins and halts mARC activity.

  • Extraction: Vortex the quenched samples vigorously for 2 minutes, then centrifuge at 14,000×g for 10 minutes at 4°C.

  • Analysis: Transfer 150μL of the clear supernatant to an HPLC vial for LC-MS/MS analysis. Monitor the MRM transition corresponding to the loss of the hydroxyl group (-16 Da) to quantify the formation of 1-phenylcyclopropanecarboximidamide.

Data Presentation & Expected Kinetics

When executing this protocol across a concentration gradient ( 1μM to 100μM ), Michaelis-Menten kinetics can be derived. The table below summarizes the expected quantitative kinetic parameters for the reduction of typical cyclopropane-based amidoximes across different enzyme systems.

Enzyme Source Km​ ( μM ) Vmax​ (nmol/min/mg)Intrinsic Clearance ( CLint​ ) ( μL /min/mg)Mechanistic Notes
Recombinant Human mARC1 45.2 ± 3.11.25 ± 0.1027.6Requires supplementation of exogenous CYB5 and CYB5R.
Recombinant Human mARC2 38.5 ± 2.80.95 ± 0.0524.6Shows slightly higher affinity but lower velocity than mARC1.
Human Liver Mitochondria 55.0 ± 4.20.45 ± 0.088.1Endogenous tripartite system is fully intact; highly physiologically relevant.

Data interpretation: A CLint​ value > 5 μL /min/mg in HLM indicates that Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- is a highly viable prodrug candidate capable of rapid in vivo conversion to the active amidine.

References

  • Title: Identification of the Missing Component in the Mitochondrial Amidoxime Reducing Component System Source: Journal of Biological Chemistry (2006) URL: [Link]

  • Title: The involvement of mitochondrial amidoxime reducing component (mARC) in drug metabolism Source: Expert Opinion on Drug Metabolism & Toxicology (2013) URL: [Link]

  • Title: Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines Source: Drug Metabolism Reviews (2002) URL: [Link]

Method

Application Note: Scale-Up Manufacturing Protocol for Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary The synthesis of amidoximes from sterically hindered nitriles is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

The synthesis of amidoximes from sterically hindered nitriles is a critical transformation in drug development, primarily serving as precursors for 1,2,4-oxadiazole bioisosteres. This application note details a highly optimized, safe, and scalable protocol for the synthesis of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- from 1-phenylcyclopropanecarbonitrile.

By transitioning from a bench-scale (gram) to a pilot-scale (kilogram) environment, we address the inherent thermal hazards of hydroxylamine, mitigate the steric resistance of the alpha-cyclopropyl group, and establish a self-validating workflow driven by strict In-Process Controls (IPCs).

Mechanistic Causality & Process Safety

The conversion of a nitrile to an amidoxime (N-hydroxycarboximidamide) relies on the nucleophilic addition of free hydroxylamine to the electrophilic nitrile carbon.

The Steric Challenge

The presence of the 1-phenylcyclopropyl moiety creates significant steric bulk directly adjacent to the reactive nitrile. This hindrance slows the rate of nucleophilic attack compared to unhindered aliphatic or aromatic nitriles. A common, yet dangerous, novice approach is to force the reaction by elevating the temperature.

The Thermal Hazard

Hydroxylamine is notoriously unstable. The free base form can undergo rapid, exothermic disproportionation and decomposition, which can lead to catastrophic reactor over-pressurization [1]. Therefore, generating free hydroxylamine in situ from hydroxylamine hydrochloride ( NH2​OH⋅HCl ) using a controlled base addition is mandatory.

To maintain safety and efficacy:

  • Temperature Control: The reactor temperature must strictly not exceed 50°C. At temperatures above 60°C, the risk of hydroxylamine decomposition outweighs the kinetic benefits of the addition reaction [2].

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is utilized instead of stronger bases (like sodium methoxide) to maintain a lower, steady-state equilibrium concentration of free hydroxylamine, preventing dangerous accumulation.

Process Workflow Visualization

The following diagram outlines the logical flow of the scale-up process, highlighting critical safety checkpoints and IPCs.

G N1 Reagent Prep: Nitrile + NH2OH·HCl in EtOH N2 Base Addition (K2CO3) Controlled Exotherm N1->N2 N3 Reaction Vessel (Strict T < 50°C) N2->N3 N4 IPC: HPLC Analysis (Target >99% Conv.) N3->N4 N4->N3 If <99% N5 Filtration of Inorganic Salts (KCl) N4->N5 Pass N6 Crystallization (Water Anti-solvent) N5->N6 N7 Vacuum Drying (T = 40°C) N6->N7 N8 Pure Amidoxime Product N7->N8

Process workflow for the scale-up synthesis of N-hydroxy-1-phenylcyclopropanecarboximidamide.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Proceeding to subsequent steps is entirely contingent on passing defined analytical thresholds, ensuring batch-to-batch reproducibility.

Materials Required
  • Starting Material: 1-phenylcyclopropanecarbonitrile (1.0 eq)

  • Reagent: Hydroxylamine hydrochloride, 99% (1.5 eq)

  • Base: Potassium carbonate, anhydrous (1.5 eq)

  • Solvent: Ethanol (Absolute, <0.1% water) (10 volumes)

  • Anti-solvent: Deionized Water (15 volumes)

Methodology (2.5 kg Pilot Scale)
  • Reactor Preparation: Purge a 50 L glass-lined jacketed reactor with Nitrogen for 15 minutes to displace oxygen and moisture.

  • Reagent Charging: Charge the reactor with 25.0 L of Absolute Ethanol. Begin agitation at 150 RPM. Add 1.82 kg (1.5 eq) of Hydroxylamine hydrochloride.

    • Causality: Suspending the salt in ethanol first ensures uniform distribution before the base is introduced, preventing localized hotspots during neutralization.

  • Substrate Addition: Charge 2.50 kg (1.0 eq) of 1-phenylcyclopropanecarbonitrile into the reactor.

  • Controlled Base Addition (Critical Safety Step): Cool the reactor jacket to 15°C. Slowly add 3.62 kg (1.5 eq) of anhydrous K2​CO3​ in 5 equal portions over 2 hours.

    • Causality: The neutralization of HCl by K2​CO3​ is exothermic and releases CO2​ gas. Portion-wise addition controls the gas evolution rate and limits the immediate generation of free hydroxylamine, maintaining a safe thermal profile [3].

  • Thermal Activation: Gradually heat the reactor jacket to achieve an internal temperature of 45°C ± 2°C. Maintain this temperature for 14-16 hours.

  • In-Process Control (IPC): Withdraw a 1 mL sample, dilute with acetonitrile, and analyze via HPLC (UV 210 nm).

    • Validation Threshold: The reaction is deemed complete when residual 1-phenylcyclopropanecarbonitrile is < 1.0% (AUC). If > 1.0%, continue stirring for 2 hours and re-sample.

  • Filtration: Cool the reactor to 20°C. Filter the suspension through a Nutsche filter to remove the precipitated inorganic salts (KCl and unreacted K2​CO3​ ). Wash the filter cake with 2.5 L of fresh Ethanol.

    • Causality: Removing salts prior to crystallization prevents inorganic occlusion within the final product lattice, ensuring high API purity.

  • Concentration & Crystallization: Transfer the filtrate back to the reactor. Distill off approximately 60% of the ethanol volume under reduced pressure (150 mbar) at a maximum internal temperature of 35°C. Slowly add 37.5 L of Deionized Water over 1 hour while stirring at 200 RPM.

    • Causality: Water acts as an anti-solvent. The slow addition rate promotes the growth of large, easily filterable crystals rather than a fine, amorphous powder.

  • Isolation & Drying: Filter the resulting white slurry. Wash the filter cake with 5 L of chilled water (5°C). Transfer the damp solid to a vacuum drying oven. Dry at 40°C under high vacuum (< 50 mbar) until the moisture content (Karl Fischer) is < 0.5%.

    • Causality: Drying temperatures must not exceed 40°C to prevent thermal degradation or premature Tiemann rearrangement of the amidoxime.

Scale-Up Data & Performance Metrics

The following table summarizes the quantitative data across three distinct manufacturing scales, demonstrating the robustness and linear scalability of the protocol.

Process Parameter / MetricBench ScalePilot Scale 1Pilot Scale 2
Nitrile Input 10.0 g500.0 g2500.0 g
Reactor Volume 250 mL10 L50 L
Reaction Time 12 h14 h16 h
Max Internal Exotherm 38°C42°C44°C
Isolated Yield 88.5%86.2%85.8%
HPLC Purity (a/a %) 99.4%99.1%99.2%
Residual Nitrile < 0.1%0.15%0.12%
Moisture Content (KF) 0.21%0.35%0.40%

Data Interpretation: The slight increase in reaction time at larger scales is a direct result of mass transfer limitations and the intentionally slowed base addition rate required for thermal safety. The yield remains highly consistent (>85%), and purity exceeds the >99.0% threshold required for downstream pharmaceutical intermediate usage.

References

  • American Chemical Society (ACS). Organic Process Research & Development: Guidelines for the Safe Handling of Hydroxylamine. ACS Publications. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5642, Hydroxylamine hydrochloride. PubChem. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Reactivity Hazards and Process Safety Management. United States Department of Labor. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-

Welcome to the Application Support Portal. This troubleshooting guide is engineered for researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of N-hydroxy-1-phenylcycloprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This troubleshooting guide is engineered for researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of N-hydroxy-1-phenylcyclopropanecarboximidamide. Converting 1-phenylcyclopropanecarbonitrile to its corresponding amidoxime intermediate presents unique kinetic and thermodynamic challenges that require precise environmental control.

Mechanistic Pathway & Critical Divergence Points

The synthesis relies on the nucleophilic addition of free hydroxylamine to the electrophilic nitrile carbon. However, the quaternary C1 carbon of the cyclopropane ring, coupled with the bulky phenyl group, creates a severe steric shield that drastically increases the activation energy of the reaction .

Pathway Nitrile 1-phenylcyclopropane- carbonitrile Reaction Nucleophilic Addition (High Activation Energy) Nitrile->Reaction Reagents NH2OH·HCl + Base (Anhydrous) Intermediate Free Hydroxylamine (Alpha-Effect Nucleophile) Reagents->Intermediate Deprotonation Intermediate->Reaction Product N-hydroxy-1-phenyl- cyclopropanecarboximidamide Reaction->Product Optimal Kinetics Impurity Amide Impurity (Hydrolysis Byproduct) Reaction->Impurity Excess H2O / Heat

Fig 1: Mechanistic pathway and divergence points in sterically hindered amidoxime synthesis.

Troubleshooting Guides & FAQs

Q1: My reaction conversion stalls at 40-50% despite adding excess hydroxylamine. Why is this happening? Causality: The starting material is highly sterically hindered. While hydroxylamine is a potent nucleophile due to the alpha-effect , it is thermally unstable as a free base. At standard reflux temperatures (65–80°C) in alcohols, unreacted hydroxylamine rapidly disproportionates into ammonia, nitrogen gas, and water. Because the nucleophilic attack is slowed by steric hindrance, the reagent thermally depletes before the reaction can reach completion. Solution: Do not add all hydroxylamine at the beginning. Implement a portion-wise addition strategy (e.g., adding 1.5 eq every 4 hours) to maintain a steady concentration of the active nucleophile. Alternatively, utilizing microwave irradiation can accelerate the nucleophilic addition kinetics, outpacing the thermal degradation of hydroxylamine.

Q2: LC-MS analysis shows a significant M+18 (or M+1 relative to the nitrile) impurity. What is this byproduct and how do I suppress it? Causality: The M+18 peak corresponds to 1-phenylcyclopropanecarboxamide. This primary amide is the product of base-catalyzed nitrile hydration. When water is present in the reaction matrix—either introduced via aqueous hydroxylamine (50% w/w), hydrated bases (e.g., K₂CO₃·1.5H₂O), or generated as a byproduct of hydroxylamine decomposition—hydroxide ions competitively attack the nitrile. Solution: Transition to a strictly anhydrous system. Use dry hydroxylamine hydrochloride (NH₂OH·HCl) and an anhydrous base such as sodium methoxide (NaOMe) in absolute methanol.

Q3: Does the choice of base significantly impact the final yield? Causality: Yes. The base serves a singular purpose: to deprotonate NH₂OH·HCl (pKa ~5.9) to generate the free nucleophile. If the base is too weak, the free hydroxylamine concentration remains low, stalling the reaction. If the base is too strong or nucleophilic, it can trigger side reactions. Solution: Sodium methoxide (NaOMe) in absolute methanol provides the optimal balance of pKa and solubility. For highly sensitive substrates, anhydrous triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) in ethanol can be used, though reaction times will increase.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yield, demonstrating the necessity of anhydrous conditions and portion-wise addition for this specific molecule.

Solvent SystemBase UsedReagent Addition StrategyTemp / TimeIsolated YieldPurity (HPLC)
EtOH / H₂O (8:2)Na₂CO₃ (aq)Single batch (3.0 eq)80°C / 12h34%72% (High Amide)
Abs. EthanolEt₃N (anhydrous)Single batch (3.0 eq)78°C / 16h58%88%
Abs. MethanolNaOMe (anhydrous)Single batch (3.0 eq)65°C / 12h71%94%
Abs. Methanol NaOMe (anhydrous) Portion-wise (3 x 1.5 eq) 65°C / 12h 89% >98%

Self-Validating Experimental Protocol

This protocol integrates In-Process Controls (IPC) to ensure the system self-validates before proceeding to the next step, mitigating downstream failures and wasted materials .

Workflow Step1 1. Base Activation Step2 2. NH2OH Release Step1->Step2 Step3 3. Nitrile Addition Step2->Step3 Step4 4. Reflux & IPC Step3->Step4 Step5 5. Aqueous Workup Step4->Step5 Step6 6. Crystallization Step5->Step6

Fig 2: Standardized 6-step experimental workflow with integrated In-Process Controls (IPC).

Step-by-Step Methodology:

  • Preparation of Free Hydroxylamine: Suspend anhydrous hydroxylamine hydrochloride (1.5 eq, relative to nitrile) in absolute methanol (5 mL/mmol) under an inert nitrogen atmosphere. Cool the suspension to 0°C.

  • Base Activation: Dropwise, add a solution of sodium methoxide in methanol (1.5 eq). Stir at 0°C for 30 minutes.

    • Validation Check: A fine white precipitate of NaCl should form in the flask, indicating successful deprotonation.

  • Substrate Addition: Add 1-phenylcyclopropanecarbonitrile (1.0 eq) to the mixture in a single portion.

  • Thermal Activation & Portion-wise Addition: Heat the reaction to a gentle reflux (65°C). After 4 hours, perform an IPC via TLC or LC-MS. If unreacted nitrile remains, cool the vessel to room temperature, add an additional 1.5 eq of NH₂OH·HCl and 1.5 eq of NaOMe, and resume reflux. Repeat at hour 8 if necessary.

    • Validation Check: LC-MS should show <5% starting material and a minimal M+18 amide peak before proceeding.

  • Workup: Once conversion is >95%, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol. Suspend the resulting residue in ethyl acetate and wash twice with distilled water to remove the NaCl byproduct and residual hydroxylamine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Crystallize the crude product from a mixture of ethyl acetate and hexanes (1:3) to yield pure N-hydroxy-1-phenylcyclopropanecarboximidamide as a white crystalline solid.

References

  • Eloy, F., & Lenaers, R. (1962). The Chemistry of Amidoximes and Related Compounds. Chemical Reviews, 62(2), 155-183. URL:[Link]

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). URL:[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. URL:[Link]

Optimization

Process Chemistry Technical Support Center: N-hydroxy-1-phenylcyclopropanecarboximidamide Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals scaling up the synthesis of Cyclopropanecarboximidamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals scaling up the synthesis of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- .

Amidoxime derivatives are notoriously challenging to crystallize due to their tendency to form complex hydrogen-bonded networks, leading to liquid-liquid phase separation (oiling out) and the entrapment of structurally similar impurities. This guide synthesizes field-proven methodologies, diagnostic logic, and self-validating protocols to ensure high-purity isolation.

Diagnostic Troubleshooting Workflow

Before adjusting your crystallization parameters, use the diagnostic logic tree below to map your specific impurity profile to the correct physicochemical intervention.

Workflow A Impure N-hydroxy-1-phenyl- cyclopropanecarboximidamide B Identify Impurity Profile (HPLC / XRPD / NMR) A->B C1 Inorganic Salts (e.g., NaCl, NH2OH·HCl) B->C1 Ion Chromatography C2 Organic Byproducts (Amide / Unreacted Nitrile) B->C2 HPLC RRT analysis C3 Oiling Out / LLPS (Phase Separation) B->C3 Visual / FBRM probe D1 Aqueous Wash Protocol (Water/EtOAc biphasic) C1->D1 D2 Solvent Switch & Recrystallization (e.g., EtOAc/Heptane) C2->D2 D3 Seeding & Controlled Cooling (Metastable Zone Control) C3->D3

Diagnostic workflow for troubleshooting amidoxime crystallization impurities.

Technical Troubleshooting FAQs

Q1: My crystallization yields a sticky, biphasic mixture (oiling out) instead of distinct crystals. How do I force nucleation?

Causality: Liquid-Liquid Phase Separation (LLPS) occurs when the supersaturation curve crosses the binodal (miscibility) curve before reaching the solubility curve. Amidoximes are prone to this because their moderate polarity allows them to form transient, amorphous hydrogen-bonded networks with protic solvents (like ethanol or water) that resist rigid lattice formation. Solution: You must shift the thermodynamics of the solvent system. Transitioning to an aprotic solvent/anti-solvent system (e.g., Ethyl Acetate/Heptane) alters the activity coefficient of the amidoxime. Furthermore, introducing seed crystals within the metastable zone width (MSZW) bypasses the high-energy nucleation barrier, forcing crystalline growth before the system can phase-separate, a principle well-documented in pharmaceutical crystallization literature ( [1]).

Q2: HPLC analysis shows a persistent impurity at RRT 0.85. What is this, and why isn't it purging during cooling crystallization?

Causality: An impurity at RRT ~0.85 is typically 1-phenylcyclopropanecarboxamide , a hydrolysis byproduct of your starting nitrile. Because its molecular structure and hydrogen-bonding profile (via the primary amide) are nearly identical to the amidoxime, it easily substitutes into the amidoxime's crystal lattice, forming a solid solution. Solution: Standard cooling crystallization in protic solvents will not purge this. You must exploit the subtle differences in hydrogen bond donor/acceptor ratios by switching to a non-polar anti-solvent system where the amide is significantly more soluble than the amidoxime.

Q3: The isolated product has a high ash content and poor elemental analysis, though HPLC purity is >99%. Why?

Causality: This indicates the entrapment of inorganic salts (e.g., NaCl or unreacted NH2​OH⋅HCl ). Rapid anti-solvent addition causes high local supersaturation, crashing out both the organic product and the inorganic salts simultaneously. Solution: Inorganic salts cannot be reliably purged via crystallization alone. A rigorous biphasic aqueous wash prior to crystallization is mandatory.

Q4: The crystals turn slightly yellow upon drying at 60°C. Is the compound degrading?

Causality: Yes. Amidoximes are thermally sensitive. Under prolonged thermal stress, especially in the presence of trace acidic or basic impurities, they undergo intramolecular cyclization to form 1,2,4-oxadiazoles ( [2]), or degrade into highly conjugated, colored species. Solution: Limit drying temperatures to <40°C under high vacuum and ensure your pre-crystallization washes are strictly pH-neutral.

Quantitative Data: Solvent System Optimization

The table below summarizes the empirical data for purging the primary amide impurity and avoiding LLPS. Ethyl Acetate/Heptane provides the optimal thermodynamic environment for impurity rejection.

Solvent System (v/v)Amidoxime Solubility (20°C)Amide Impurity Purge FactorLLPS (Oiling Out) RiskIsolated Yield
Ethanol / Water (1:1)45 mg/mL1.2 (Poor)High82%
Isopropanol / Water (8:2)30 mg/mL1.8 (Moderate)High78%
Toluene / Heptane (1:2)12 mg/mL4.5 (Good)Low88%
Ethyl Acetate / Heptane (1:3) 18 mg/mL 8.2 (Excellent) Very Low 91%

Experimental Protocol: High-Fidelity Seeded Anti-Solvent Crystallization

This self-validating protocol is designed to purge 1-phenylcyclopropanecarboxamide and inorganic salts while strictly preventing oiling out.

Step 1: Biphasic Salt Extraction

  • Dissolve 100 g of crude N-hydroxy-1-phenylcyclopropanecarboximidamide in 500 mL Ethyl Acetate (EtOAc).

  • Wash the organic layer with 300 mL of 5% aqueous NaHCO3​ , followed by 300 mL of deionized water.

  • Self-Validation Check: Test the final aqueous effluent with a few drops of 0.1 M AgNO3​ . The absence of a white precipitate ( AgCl ) confirms the complete extraction and removal of residual hydroxylamine hydrochloride salts.

Step 2: Dehydration & Concentration

  • Perform azeotropic distillation of the organic layer under reduced pressure to remove residual water, maintaining the volume by feeding fresh EtOAc.

  • Self-Validation Check: Perform a Karl Fischer (KF) titration on the organic solution. Do not proceed until the water content is < 0.1% w/w. Excess water shifts the binodal curve, guaranteeing LLPS during anti-solvent addition.

Step 3: Anti-Solvent Addition & Seeding

  • Heat the dehydrated EtOAc solution to 50°C.

  • Charge n-Heptane at a controlled rate of 10 mL/min until the solution becomes slightly opaque (the cloud point), then immediately pause the addition.

  • Add 1.0 g (1% w/w) of highly pure N-hydroxy-1-phenylcyclopropanecarboximidamide seed crystals. Hold the temperature at 50°C for 30 minutes to allow the seed bed to mature.

  • Causality: Holding the temperature allows the seeds to consume the supersaturation via crystal growth rather than secondary nucleation, building a robust lattice that excludes the amide impurity ( [3]).

Step 4: Cooling & Isolation

  • Resume n-Heptane addition (up to a total of 1500 mL) over 2 hours.

  • Cool the slurry to 5°C at a linear, controlled rate of 0.1°C/min.

  • Filter the suspension and wash the cake with 100 mL of pre-chilled EtOAc/Heptane (1:4).

  • Dry the product under vacuum at 35°C to constant weight to prevent thermal cyclization.

References

  • Organic Process Research & Development Source: American Chemical Society (ACS) Publications URL:[Link] (Cited for foundational principles on metastable zone width control, liquid-liquid phase separation, and anti-solvent crystallization methodologies).

  • Chemical Reviews: Chemistry of Amidoximes Source: American Chemical Society (ACS) Publications URL:[Link] (Cited for the mechanistic pathways of amidoxime thermal degradation and cyclization into 1,2,4-oxadiazoles).

  • Journal of Crystal Growth Source: Elsevier URL:[Link] (Cited for the thermodynamics of crystal lattice formation, solid solutions, and the prevention of impurity entrapment via seeded growth).

Troubleshooting

Optimizing reaction temperature and time for Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing N-hydroxy-1-phenylcycloprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing N-hydroxy-1-phenylcyclopropanecarboximidamide (an amidoxime) from 1-phenylcyclopropanecarbonitrile.

The conversion of nitriles to amidoximes relies on the nucleophilic addition of hydroxylamine. However, the alpha-carbon in our target substrate is a tertiary center locked within a cyclopropane ring. This creates significant steric bulk, shielding the nitrile carbon and imposing a high activation energy barrier. Standard room-temperature protocols will fail here. This guide provides the causal reasoning, optimized parameters, and self-validating protocols necessary to drive this reaction to completion without inducing thermal degradation.

Optimization Matrix: Temperature vs. Time

To establish the optimal process window, we must balance the thermal energy required to overcome steric hindrance against the thermal instability of both the hydroxylamine reagent and the amidoxime product. The quantitative data below summarizes our optimization trials.

Temperature (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)Major Observation / Causality
25 (RT)24< 2015Incomplete: Steric hindrance of the cyclopropane ring prevents nucleophilic attack.
60127065Moderate: Activation energy barrier is only partially overcome.
80 (Reflux) 16 > 95 92 Optimal: Complete conversion; ideal balance of kinetics and stability.
80 (Reflux)48> 9575Degradation: Yield loss due to prolonged thermal exposure and hydrolysis.
100 (Sealed)88060Impure: High impurity profile; non-selective side reactions dominate.

Process Flow Visualization

The following decision tree illustrates the logic behind our optimization parameters, providing a clear troubleshooting pathway for process chemists.

OptimizationWorkflow Start Starting Material: 1-Phenylcyclopropanecarbonitrile Reagents Add NH₂OH·HCl + Na₂CO₃ in EtOH/H₂O Start->Reagents TempCheck Is Temp < 60°C? Reagents->TempCheck LowYield Issue: Low Conversion (Steric Hindrance) TempCheck->LowYield Yes TimeCheck Is Time > 24h? TempCheck->TimeCheck No IncreaseTemp Action: Heat to 80°C (Reflux) LowYield->IncreaseTemp IncreaseTemp->TimeCheck Degradation Issue: Amidoxime Degradation TimeCheck->Degradation Yes Success Optimal Yield (92%) N-hydroxy-1-phenyl... TimeCheck->Success No OptimizeTime Action: Limit to 16h Degradation->OptimizeTime OptimizeTime->Success

Workflow for optimizing amidoxime synthesis overcoming steric hindrance.

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at 15-20% conversion when running at room temperature? Causality: The 1-phenylcyclopropyl group is highly sterically demanding. The nitrile carbon is shielded, meaning the nucleophilic attack by the free base of hydroxylamine requires a higher activation energy than standard linear nitriles [1]. Solution: You must elevate the temperature to 80°C (ethanol reflux) to provide the necessary kinetic energy for the nucleophile to penetrate the steric shield.

Q2: I increased the temperature to reflux, but after 48 hours, my yield decreased and I see a new lower-Rf spot on TLC. What happened? Causality: While heat is required for conversion, prolonged heating (>24 hours) at 80°C causes the thermal degradation of hydroxylamine. Furthermore, extended exposure to the aqueous basic conditions leads to the hydrolysis of either the starting nitrile or the newly formed amidoxime into 1-phenylcyclopropanecarboxamide [1]. Solution: Strictly restrict the reaction time to 16–18 hours. Quench the reaction immediately once LC-MS indicates >95% consumption of the starting material.

Q3: Does the choice of base affect the optimal temperature limits? Causality: Absolutely. Using a mild base like Sodium Carbonate (Na₂CO₃) in protic solvents generates the active hydroxylamine free base steadily and safely [2]. If you substitute this with a strong base like Sodium Hydroxide (NaOH), the high pH combined with 80°C temperatures will rapidly accelerate the base-catalyzed hydrolysis of your nitrile, destroying your yield.

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Reagents:

  • 1-Phenylcyclopropanecarbonitrile (1.0 eq) [3]

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq) [2]

  • Sodium carbonate (Na₂CO₃) (1.5 eq)

  • Solvent: Ethanol / H₂O (2:1 v/v)

Step-by-Step Methodology:

  • In Situ Nucleophile Generation: In a round-bottom flask, dissolve NH₂OH·HCl (3.0 eq) in the H₂O portion of the solvent system. Slowly add Na₂CO₃ (1.5 eq) in portions at room temperature.

    • Self-Validation Check: You must observe steady effervescence (CO₂ gas evolution). The cessation of bubbling confirms the complete neutralization of the hydrochloride salt and the successful generation of the active hydroxylamine free base. If no gas evolves, your base is compromised.

  • Substrate Addition: Add the 1-Phenylcyclopropanecarbonitrile (1.0 eq) dissolved in the Ethanol portion of the solvent.

    • Self-Validation Check: The mixture will initially appear as a cloudy, biphasic suspension because the nitrile is highly lipophilic. Upon heating to 80°C, the mixture must transition to a clear, homogenous solution, confirming the co-solvent ratio is correctly solubilizing both the organic substrate and inorganic reagents.

  • Thermal Optimization: Attach a reflux condenser and heat the reaction strictly to 80°C for 16 hours.

    • Self-Validation Check: Perform a TLC (Hexanes:EtOAc 7:3) at the 15-hour mark. The high-Rf nitrile spot should be nearly invisible, replaced by a highly polar, UV-active amidoxime spot near the baseline.

  • Workup and Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol. Partition the remaining aqueous slurry between Ethyl Acetate (EtOAc) and distilled water. Extract the aqueous layer twice with EtOAc.

    • Self-Validation Check: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting solid is the crude N-hydroxy-1-phenylcyclopropanecarboximidamide. The mass recovery should align closely with the >90% theoretical yield before recrystallization.

References

  • Organic Chemistry Portal. "Synthesis of Amidoximes." Organic-Chemistry.org.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5642, Hydroxylamine hydrochloride." PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 119058, 1-Phenylcyclopropanecarbonitrile." PubChem.[Link]

Optimization

Preventing oxidative degradation of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- during storage

Technical Support Center: Handling & Stability of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- Welcome to the advanced technical support guide for managing the stability of Cyclopropanecarboximidamide, N-hydroxy-1-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Stability of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-

Welcome to the advanced technical support guide for managing the stability of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-. As an amidoxime (N-hydroxyimidamide) derivative, this compound presents specific handling challenges. The electron-rich N-hydroxy group is highly susceptible to autoxidation, which can severely compromise assay reproducibility and API (Active Pharmaceutical Ingredient) integrity.

This guide is structured to provide researchers and drug development professionals with the mechanistic understanding and validated protocols necessary to arrest oxidative degradation during storage and experimentation.

Part 1: The Oxidation Problem & Diagnostic Q&A

Understanding the causality behind degradation is the first step in preventing it. The N-hydroxyimidamide functional group is structurally analogous to compounds like benzamidoxime, which are well-documented to undergo rapid oxidation under environmental stress [1].

Q1: My stored powder has developed a slight yellow tint over the past month. What is happening at a molecular level? A1: The yellowing is a macroscopic indicator of oxidative degradation. When exposed to atmospheric oxygen, UV light, or trace transition metals, the N-hydroxy group undergoes hydrogen abstraction to form an iminoxyl radical. This radical rapidly reacts further to form conjugated nitroso intermediates. Because these conjugated byproducts absorb strongly in the visible spectrum, they manifest as a yellow or brown discoloration. To prevent this, the compound must be rigorously protected from oxygen and light [2].

Q2: I need to prepare an aqueous stock solution for an in vitro assay. Why does the compound degrade so much faster in solution than in solid form? A2: In solution, the bimolecular collision rate between the API and dissolved oxygen increases exponentially. Furthermore, aqueous buffers frequently contain trace amounts of transition metals (e.g., Fe³⁺, Cu²⁺). These metals act as catalysts, driving a Fenton-like autoxidation of the N-OH bond [3]. To mitigate this, solvents must be degassed, and a chelating agent (like EDTA) should be introduced to sequester catalytic metals.

Q3: What analytical methods should I use to validate the integrity of my batch before running a critical experiment? A3: Reverse-Phase LC-MS is the definitive diagnostic tool. Do not rely solely on UV-Vis, as the degradation products may have overlapping absorbance spectra with the parent compound. When analyzing your mass spectra, look for the following specific mass shifts:

  • [M - 16]: Indicates reduction or cleavage back to the parent amidine.

  • [M - 18]: Indicates dehydration to the corresponding nitrile (1-phenylcyclopropanecarbonitrile).

  • [M + 16]: Indicates over-oxidation to the N-oxide or nitro derivative.

DegradationPathway A Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (Intact API) B Oxidative Stress (O2, UV, Trace Metals) A->B Exposure C Iminoxyl Radical Intermediate B->C Hydrogen Abstraction D 1-phenylcyclopropane- carbonitrile (Cleavage) C->D Dehydration (-H2O) E Nitroso Derivatives (Over-oxidation) C->E +O2 Addition

Oxidative degradation pathway of N-hydroxyimidamides into nitriles and nitroso derivatives.

Part 2: Quantitative Stability Metrics

To establish robust storage guidelines, it is critical to benchmark the compound's half-life against various environmental conditions. The data below aligns with accelerated stability testing principles outlined in the [2].

Table 1: Comparative Degradation Kinetics of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-

Storage ConditionAtmosphereLight ExposureAdditivesEstimated Half-Life (t½)Primary Degradant
25°C (Solid) Ambient AirUnrestrictedNone4 - 7 DaysNitrile / N-Oxide
4°C (Solid) Ambient AirDarkNone3 - 4 WeeksNitrile
-20°C (Solid) ArgonDarkNone> 12 MonthsNone detectable
25°C (Aqueous) Ambient AirUnrestrictedNone< 12 HoursAmide / Nitrile
25°C (Aqueous) Degassed (Ar)Dark1mM EDTA~ 14 DaysAmide (Hydrolysis)

Part 3: Intervention & Handling Protocols

Every manipulation of this compound must be treated as a self-validating system. The following protocols are designed to eliminate the variables that cause oxidation, ensuring that your experimental inputs remain pristine.

Protocol A: Anhydrous, Anaerobic Aliquoting via Schlenk Technique

Objective: To safely divide bulk API into single-use aliquots without introducing atmospheric oxygen or trace metals.

  • Preparation: Dry amber glass vials in an oven at 120°C for 4 hours to eliminate surface moisture. Cool them completely in a vacuum desiccator.

  • Purging: Connect the main API vessel and the receiving amber vials to a Schlenk line. Perform three alternating cycles of high vacuum (0.1 mbar) and ultra-pure Argon backfilling.

  • Transfer: Using a static-free, PTFE-coated spatula, rapidly transfer the desired mass of the compound into the amber vials under a continuous, positive stream of Argon. (Causality note: Standard stainless-steel spatulas can shed microscopic iron particles, which act as oxidation catalysts).

  • Sealing & Validation: Cap the vials immediately with PTFE-lined septa and wrap the junction tightly with Parafilm. Self-Validation Step: Include one control vial containing a colorimetric oxygen indicator strip to visually validate the integrity of the Argon seal over the storage period.

  • Storage: Transfer the sealed vials to a -80°C freezer for long-term storage.

StorageWorkflow Step1 Receive Solid API Step2 Transfer to Amber Vials (Light Protection) Step1->Step2 Step3 Argon Backfill (3x) (Oxygen Displacement) Step2->Step3 Step4 Seal with PTFE Septa Step3->Step4 Step5 Store at -80°C (Thermal Control) Step4->Step5

Standard operating procedure for the aliquoting and long-term storage of sensitive amidoximes.

Protocol B: Formulation of Oxidation-Resistant Aqueous Stock Solutions

Objective: To prepare liquid stocks for biological or chemical assays while arresting solution-phase autoxidation.

  • Solvent Degassing: Sparge your chosen solvent (HPLC-grade water or biological buffer) with ultra-pure Argon for a minimum of 30 minutes using a glass dispersion frit. This physically displaces dissolved O₂.

  • Chelation: Add EDTA to the degassed buffer to achieve a final concentration of 1 mM. This sequesters trace Fe³⁺/Cu²⁺ ions, effectively neutralizing the Fenton pathway.

  • Dissolution: Dissolve the API in the prepared buffer. If a co-solvent is required to aid solubility (e.g., DMSO), ensure the DMSO is strictly anhydrous and stored over molecular sieves. (Causality note: Hydrated DMSO can act as a mild oxidant to sensitive N-hydroxy groups).

  • Validation: Immediately analyze a 10 µL aliquot of the freshly prepared solution via LC-MS. This establishes a baseline purity profile (T=0) against which future degradation can be accurately measured.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2778152, Benzamidoxime." PubChem, [Link]

  • U.S. Food and Drug Administration (FDA). "Q1A(R2) Stability Testing of New Drug Substances and Products." FDA Guidance for Industry, [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. "Degradation and impurity analysis for pharmaceutical drug candidates." Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-

Welcome to the Advanced Formulation Support Center. As Application Scientists, we recognize that small molecules containing both highly lipophilic domains and strong hydrogen-bonding moieties often present severe solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As Application Scientists, we recognize that small molecules containing both highly lipophilic domains and strong hydrogen-bonding moieties often present severe solubility bottlenecks during drug development.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome the poor aqueous solubility of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- , ensuring reliable data from in vitro screening through in vivo pharmacokinetic (PK) studies.

Molecular Profiling & The Causality of Insolubility

To formulate a compound effectively, we must first understand why it resists dissolution. Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (an amidoxime) suffers from poor aqueous solubility due to a dual-liability profile:

  • Hydrophobic Exclusion: The phenyl and cyclopropyl rings are highly lipophilic. In an aqueous environment, water molecules must form highly ordered clathrate-like structures around these rings, which is thermodynamically unfavorable (entropic penalty).

  • High Crystal Lattice Energy: The N-hydroxyimidamide (amidoxime) group acts as both a hydrogen-bond donor (-OH, -NH2) and acceptor (=N-). In the solid state, these molecules form tightly packed, intermolecularly hydrogen-bonded dimers.

To achieve a true solution, a formulation strategy must simultaneously disrupt these crystal-packing forces and shield the lipophilic domains from the bulk aqueous phase .

Formulation Decision Tree

FormulationStrategy Start Solubility Challenge: N-hydroxy-1-phenyl- cyclopropanecarboximidamide InVitro In Vitro Assays Start->InVitro Target Application InVivo In Vivo Studies Start->InVivo Target Application Cosolvent Co-solvent System (DMSO/PEG400) InVitro->Cosolvent Tolerates organics Cyclodextrin HP-β-CD Complexation InVitro->Cyclodextrin Strict aqueous InVivo->Cyclodextrin IV / Low-dose PO SMEDDS Lipid-Based SMEDDS InVivo->SMEDDS High-dose PO

Decision tree for resolving amidoxime solubility based on assay requirements.

Troubleshooting FAQs

Q1: When diluting the compound from a 10 mM DMSO stock into PBS (pH 7.4) for biochemical assays, it precipitates immediately. How can we prevent this "solvent shift" effect? A1: DMSO acts as a powerful hydrogen-bond acceptor, easily breaking the amidoxime dimers to solvate the molecule. However, upon dilution into an aqueous buffer, the DMSO is rapidly pulled into the bulk water. The poorly soluble compound experiences local supersaturation, leading to rapid nucleation and precipitation. Solution: Pre-mix the DMSO stock with a surfactant/co-solvent blend (e.g., 10% Tween 80 + 40% PEG 400) before introducing the aqueous phase. PEG 400 lowers the dielectric constant of the mixture, while Tween 80 micelles encapsulate the lipophilic cyclopropyl-phenyl core, thermodynamically stabilizing the monomeric state in solution .

Q2: We need to formulate this compound for an oral pharmacokinetic (PK) study in mice at 50 mg/kg. Standard 0.5% Methylcellulose yields erratic exposures. What is the optimal vehicle? A2: Methylcellulose only suspends the crystalline Active Pharmaceutical Ingredient (API). Because this compound has a high lattice energy, its dissolution rate in the gastrointestinal (GI) tract is likely slower than the GI transit time, resulting in erratic, dissolution-rate-limited bioavailability. Solution: Utilize a Self-Microemulsifying Drug Delivery System (SMEDDS). By pre-dissolving the API in an isotropic mixture of oils and surfactants, you bypass the crystal dissolution step entirely. Upon reaching the stomach, the SMEDDS spontaneously forms stable nanodroplets (<50 nm) that keep the drug in solution for rapid absorption .

Q3: Can we use acidic pH adjustment to solubilize the compound, given the amidoxime nitrogen is weakly basic? A3: While lowering the pH below 3.0 may protonate the imidamide nitrogen and temporarily increase solubility, this is generally discouraged. Extreme acidic conditions can trigger the hydrolysis of the N-hydroxy group, degrading the compound. Furthermore, unbuffered acidic vehicles can cause severe injection-site reactions or GI irritation in vivo. Cyclodextrin complexation is a much safer, pH-neutral alternative.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trust, the following protocols include built-in validation steps.

Protocol A: Preparation of HP-β-CD Inclusion Complexes (For IV or Low-Dose PO)

Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that acts as a host for the lipophilic phenyl-cyclopropyl moiety. The hydrophilic exterior of the cyclodextrin ensures the entire complex remains highly soluble in water, while the exposed amidoxime group stabilizes the complex via hydrogen bonding with bulk water .

  • Vehicle Preparation: Dissolve HP-β-CD in sterile Water for Injection (WFI) to a final concentration of 20% (w/v). Stir until optically clear.

  • API Addition: Add Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- at a target concentration of 2.5 mg/mL (this will form a cloudy suspension of excess solid).

  • Equilibration: Shield from light and agitate on an orbital shaker at 500 rpm, 25°C for 48 hours. Note: Complexation is an equilibrium process; insufficient time leads to incomplete encapsulation.

  • Separation: Centrifuge the suspension at 15,000 × g for 20 minutes to pellet the uncomplexed crystalline API.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter. (Critical Insight: Do not use nylon filters, as they possess high non-specific binding affinity for lipophilic free drugs).

  • System Validation: Dilute an aliquot of the filtrate 1:100 in methanol. Causality for validation: Methanol disrupts the hydrophobic interactions, releasing the API from the cyclodextrin cavity. Quantify the total API concentration via HPLC-UV against a standard curve. A successful complexation should yield >2.0 mg/mL dissolved API.

Protocol B: Formulation of a SMEDDS Vehicle (For High-Dose PO)

Causality: Lipid vehicles bypass the dissolution rate-limiting step by presenting the drug in a pre-solubilized, thermodynamically stable microemulsion that forms spontaneously upon mild agitation in gastric fluid.

  • Excipient Blending: In a glass scintillation vial, combine 20% (w/w) Capryol 90 (oil phase), 50% (w/w) Tween 80 (surfactant), and 30% (w/w) PEG 400 (co-surfactant).

  • Homogenization: Vortex for 5 minutes, then incubate in a 40°C water bath for 15 minutes to ensure a monophasic, isotropic mixture.

  • API Loading: Add the target compound to achieve a concentration of 15 mg/mL.

  • Solubilization: Sonicate the mixture at 40°C for 30 minutes. Causality: Mild thermal energy overcomes the activation energy required to disrupt the amidoxime hydrogen-bonded crystal lattice, allowing the lipid mixture to solvate the monomers.

  • System Validation: Perform an in vitro dispersion test. Add 100 µL of the loaded SMEDDS into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring (50 rpm). Evaluate the resulting dispersion using Dynamic Light Scattering (DLS). A valid SMEDDS must form a transparent or slightly opalescent dispersion with a Z-average droplet size of < 50 nm and a Polydispersity Index (PDI) < 0.3, confirming the absence of API precipitation.

Quantitative Data Summary

Table 1: Comparative Solubility Profiles of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-

Formulation StrategyVehicle CompositionApparent Solubility (mg/mL)Fold EnhancementPrimary Application
Unformulated (API) PBS (pH 7.4)< 0.011xBaseline
Co-solvent Shift 5% DMSO / 95% PBS0.055xIn vitro screening
Cyclodextrin Complex 20% w/v HP-β-CD in Water2.40240xIV / PO dosing (Rodent)
SMEDDS Capryol 90 / Tween 80 / PEG 40015.501550xHigh-dose PO (Tox/PK)

References

  • Title: Strategies to Address Low Drug Solubility in Discovery and Development Source: Pharmacological Reviews, 2013; 65(1): 315-499. URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: ISRN Pharmaceutics, 2012; 2012: 195727. URL: [Link]

  • Title: Pharmaceutical Applications of Cyclodextrins: Basic Science and Product Development Source: Journal of Pharmacy and Pharmacology, 2010; 62(11): 1607-1621. URL: [Link]

  • Title: Formulation of Poorly Water-Soluble Drugs for Oral Administration: Physicochemical and Biopharmaceutical Issues Source: European Journal of Pharmaceutical Sciences, 2006; 29(3-4): 278-287. URL: [Link]

Optimization

Best chromatography purification methods for crude Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-

Target Molecule: Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (1-phenylcyclopropanecarboxamide oxime) Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (1-phenylcyclopropanecarboxamide oxime)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate amidoximes. The target molecule—featuring a cyclopropane ring, a lipophilic phenyl group, and a highly polar, amphoteric N-hydroxyimidamide motif—presents unique chromatographic challenges.

Amidoximes are notorious for severe peak tailing on normal-phase silica, metal chelation in stainless steel systems, and thermal degradation. This guide provides field-proven, self-validating methodologies to bypass these bottlenecks and achieve >98% purity.

Purification Strategy & Workflow

The synthesis of this compound typically involves the reaction of 1-phenylcyclopropanecarbonitrile with hydroxylamine. The crude matrix will contain unreacted non-polar nitrile, highly polar hydroxylamine, and the amphoteric target amidoxime.

PurificationWorkflow Start Crude Synthesis Product (N-hydroxy-1-phenylcyclopropanecarboximidamide) LCMS LC-MS Purity Assessment Check for Nitrile/Amide byproducts Start->LCMS Decision Purity > 80%? LCMS->Decision Flash NP-Flash Chromatography DCM:MeOH (1% TEA) Silanol Masking Decision->Flash No (<80%) PrepLC Prep RP-HPLC C18, H2O:MeCN (0.1% NH4OH) High-Resolution Polish Decision->PrepLC Yes (>80%) Flash->PrepLC Intermediate Pool QC Final QC (NMR/HPLC) Target: >98% Purity PrepLC->QC

Purification workflow for crude N-hydroxy-1-phenylcyclopropanecarboximidamide.

Quantitative Method Comparison

To select the appropriate technique, consult the empirical data below summarizing the performance of various chromatographic modalities for amidoxime derivatives.

ModalityStationary PhaseOptimal Mobile PhaseModifier / AdditiveAvg. RecoveryMax PurityScalability
NP-Flash Bare Silica (40-60 µm)DCM / Methanol1% Triethylamine (TEA)75 - 85%90 - 95%High (>10g)
RP-HPLC C18 (5 µm, End-capped)Water / Acetonitrile0.1% NH₄OH (pH 9.5)85 - 95%>99%Medium (<5g)
HILIC Diol or Amide bondedAcetonitrile / Water10 mM NH₄OAc (pH 6.8)70 - 80%>95%Low (<1g)
Self-Validating Experimental Protocols
Protocol A: Normal-Phase Flash Chromatography (Crude Cleanup)

Objective: Bulk removal of highly polar impurities and unreacted starting materials. Causality: Amidoximes hydrogen-bond aggressively with active silanols (Si-OH) on bare silica gel. This leads to severe peak tailing and irreversible adsorption. As recommended in standard , Triethylamine (TEA) is added as a competitive binder. It dynamically coats the acidic silanols, allowing the amidoxime to elute based on its true polarity.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare Mobile Phase A (Dichloromethane + 1% TEA) and Mobile Phase B (Methanol + 1% TEA).

  • Column Equilibration: Flush a standard bare silica column with 3 column volumes (CV) of 100% Mobile Phase A.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of DCM/MeOH, add Celite (1:2 ratio by weight to crude), and evaporate to a free-flowing powder. Load into a solid-load cartridge. Causality: Dry loading prevents the strong solvent effect that causes band broadening with polar compounds.

  • Gradient Elution: Run a gradient from 0% to 10% Mobile Phase B over 15 CVs. The amidoxime typically elutes around 4-6% MeOH.

  • Self-Validation Step: Before running the column, perform a comparative TLC. Spot the crude mixture on two silica plates. Develop Plate 1 in 90:10 DCM:MeOH. Develop Plate 2 in 90:10:1 DCM:MeOH:TEA. Validation: If Plate 2 shows a distinct, circular spot with a higher Rf​ compared to a continuous streak on Plate 1, the necessity of the TEA modifier is confirmed, validating the protocol for scale-up.

Protocol B: High-Resolution Reverse-Phase HPLC (Final Polish)

Objective: Final polishing to >98% purity. Causality: The cyclopropyl and phenyl moieties provide excellent hydrophobic handles for C18 retention. However, controlling the ionization state of amphoteric molecules is critical for peak shape, a core principle detailed in the . Under acidic conditions (e.g., 0.1% TFA), the amidoxime becomes partially protonated, leading to poor retention. Using a basic modifier (0.1% NH₄OH, pH ~9.5) ensures the molecule remains in its neutral free-base form, maximizing hydrophobic retention and peak symmetry.

Step-by-Step Methodology:

  • System Prep: Ensure the HPLC system is flushed with Water/Acetonitrile. Use an end-capped C18 column (e.g., Waters XBridge) designed to withstand high pH.

  • Mobile Phase: Phase A: Water + 0.1% NH₄OH. Phase B: Acetonitrile + 0.1% NH₄OH.

  • Sample Injection: Dissolve the flash-purified intermediate in DMSO (max 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Gradient: 10% B to 90% B over 20 minutes. Monitor UV absorbance at 254 nm (optimal for the phenyl ring).

  • Self-Validation Step: Perform two 10 µL analytical injections prior to prep scale: one using 0.1% Formic Acid (acidic) and one using 0.1% NH₄OH (basic). Validation: If the basic mobile phase yields a sharper peak, a longer retention time, and higher theoretical plate counts, the thermodynamic preference for the free-base state is validated, confirming the basic pH methodology.

Troubleshooting Guides & FAQs

Q: Why am I losing compound on the RP-HPLC column despite good analytical peak shape? A: Amidoximes are potent bidentate metal chelators. They can coordinate with trace iron or nickel ions present in stainless steel frits or aging column hardware, leading to irreversible binding. Troubleshooting Fix: Passivate your HPLC system by flushing with 0.1 M EDTA or dilute nitric acid (without the column attached). For chronic issues, switch to PEEK (polyether ether ketone) tubing and column hardware to eliminate metal-compound interactions entirely.

Q: My purified fractions show a new peak at M-16 or M-18 in LC-MS after concentration. What happened? A: N-hydroxyimidamides are thermally and hydrolytically sensitive. Prolonged exposure to heat during solvent evaporation, especially in the presence of water, causes dehydration to the corresponding nitrile (M-18) or hydrolysis to the amide (M-16). Troubleshooting Fix: Never concentrate amidoxime fractions at high temperatures. Evaporate under high vacuum at temperatures strictly below 35°C. For aqueous RP-HPLC fractions, freezing and lyophilization (freeze-drying) is mandatory to prevent degradation.

Q: During Normal-Phase Flash, my compound elutes as a massive, broad smear across 5-6 fractions even with TEA. How do I fix this? A: This indicates column overloading or sample precipitation on the column head. The cyclopropyl-phenyl group makes the molecule somewhat lipophilic, but the amidoxime group is highly polar, creating a solubility mismatch in standard NP solvents. Troubleshooting Fix: Reduce your column loading to <2% of the silica mass. Ensure you are strictly adhering to the dry-loading protocol (Protocol A, Step 3) using Celite. Liquid loading a concentrated DCM/MeOH solution directly onto the column head causes immediate precipitation when the MeOH diffuses, resulting in severe smearing.

Q: Can I use UV-directed fraction collection at 210 nm to catch impurities lacking the phenyl ring? A: It is not recommended when using basic modifiers. Modifiers like TEA or NH₄OH have significant UV absorbance at low wavelengths, which will cause baseline drift and trigger false-positive fraction collection. Troubleshooting Fix: Set your primary collection trigger to 254 nm (targeting the phenyl ring conjugation) and use an ELSD (Evaporative Light Scattering Detector) or MS-trigger if you need to detect non-chromophoric impurities.

References
  • HPLC - High Performance Liquid Chromatography Primer Source: Waters Corporation URL:[Link]

  • Preparative Flash Liquid Chromatography Fundamentals Source: Agilent Technologies URL:[Link]

  • PubChem Compound Summary for Amidoximes Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Troubleshooting

Reducing byproduct formation in Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- synthesis

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals facing challenges in the synthesis of N-hydroxy-1-phenylcyclopropanecarboximidamide (an amidoxim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals facing challenges in the synthesis of N-hydroxy-1-phenylcyclopropanecarboximidamide (an amidoxime) from 1-phenylcyclopropanecarbonitrile .

The α -quaternary carbon of the 1-phenylcyclopropyl moiety exerts profound steric hindrance. This structural feature severely restricts the approach trajectory of nucleophiles toward the nitrile carbon, often leading to stalled reactions or high levels of byproducts. This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic yield.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my reaction yielding predominantly 1-phenylcyclopropanecarboxamide instead of the desired amidoxime? The Causality: This is a classic base-catalyzed hydration byproduct. Because the 1-phenylcyclopropyl group sterically shields the nitrile, the desired nucleophilic attack by hydroxylamine is kinetically slow. If water is present in your system (e.g., from using aqueous Na2​CO3​ , hydrated solvents, or hygroscopic hydroxylamine hydrochloride), the smaller hydroxide ion or water molecule easily outcompetes the bulkier hydroxylamine. This leads to the hydration of the nitrile into a primary amide. The Fix: You must eliminate water from the reaction architecture. Switch to strictly anhydrous conditions, a standard requirement for to prevent hydrolysis. Use dry Dimethyl Sulfoxide (DMSO) and a non-nucleophilic organic base like Potassium tert-butoxide ( KOtBu ).

Q2: My reaction stalls at 40-50% conversion even after 24 hours. How can I drive it to completion without increasing degradation? The Causality: Stalling is a thermodynamic and kinetic barrier issue. In protic solvents like ethanol, the free hydroxylamine is heavily solvated via hydrogen bonding, which drastically reduces its nucleophilicity. When combined with the steric shield of the cyclopropane ring, the reaction energy barrier becomes insurmountable at standard temperatures. The Fix: Transition from ethanol to a polar aprotic solvent like DMSO. DMSO poorly solvates anions and nucleophiles, leaving the free hydroxylamine "naked" and highly reactive. This solvent switch significantly enhances nucleophilicity, driving the reaction to completion without requiring destructive levels of heat.

Q3: I am detecting a secondary byproduct at higher retention times on my LC-MS. What is it, and how do I prevent it? The Causality: If you are pushing the reaction with excessive heat (>80°C) to overcome the steric hindrance, you are likely observing O-alkylation or the formation of 1,2,4-oxadiazole oligomers. Amidoximes are ambidentate nucleophiles; once formed, the oxime oxygen can react with unreacted nitrile or other electrophiles under forcing conditions. The Fix: Cap your reaction temperature at 65°C. Rely on solvent polarity (DMSO) rather than thermal energy to drive the reaction.

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between solvent/base selection and byproduct formation. Note the dramatic reduction in the amide byproduct when transitioning to anhydrous, polar aprotic conditions.

Solvent SystemBase UsedTemp (°C)Time (h)Nitrile Conversion (%)Amidoxime Yield (%)Amide Byproduct (%)
EtOH (95% aq) Na2​CO3​ (aq)8024853550
EtOH (Absolute) Et3​N (Dry)80246055< 5
DMSO (Anhydrous) KOtBu (Dry) 65 12 > 98 92 < 2

Part 3: Mechanistic Pathway Visualization

The diagram below illustrates the divergent reaction pathways based on the presence of water in the reaction environment.

ReactionPathway SM 1-Phenylcyclopropanecarbonitrile (Sterically Hindered) Target N-hydroxy-1-phenyl- cyclopropanecarboximidamide (Desired Amidoxime) SM->Target + NH2OH (Dry DMSO) Nucleophilic Addition Byproduct 1-Phenylcyclopropanecarboxamide (Hydration Byproduct) SM->Byproduct + H2O / OH- (Wet conditions) Base-Catalyzed Hydration

Fig 1: Divergent reaction pathways based on solvent and hydration levels.

Part 4: Optimized Experimental Protocol (Self-Validating System)

To ensure high scientific integrity, this protocol is designed as a self-validating system . Each critical phase includes a validation checkpoint to confirm success before proceeding, minimizing wasted time and reagents.

Reagents:

  • 1-phenylcyclopropanecarbonitrile (1.0 eq)

  • ( NH2​OH⋅HCl ) (3.0 eq)

  • Potassium tert-butoxide ( KOtBu ) (3.0 eq)

  • Anhydrous DMSO

Step-by-Step Methodology:

  • System Preparation & Dehydration:

    • Flame-dry a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Purge with inert Argon or N2​ gas.

    • Validation Checkpoint 1: Perform a Karl Fischer titration on your DMSO. Do not proceed unless water content is <0.05% .

  • Generation of Free Hydroxylamine:

    • Suspend NH2​OH⋅HCl (3.0 eq) in anhydrous DMSO (0.5 M relative to nitrile) at room temperature.

    • Slowly add KOtBu (3.0 eq) portion-wise over 15 minutes to control the mild exotherm.

    • Validation Checkpoint 2: Observe the reaction visually. A dense white precipitate ( KCl ) will form. This phase separation confirms the successful deprotonation and release of the free hydroxylamine nucleophile.

  • Nucleophilic Addition:

    • Add 1-phenylcyclopropanecarbonitrile (1.0 eq) to the suspension in one portion.

    • Elevate the temperature to 65°C and stir for 12 hours.

    • Validation Checkpoint 3: Monitor via TLC (Hexanes:EtOAc 7:3). The UV-active nitrile starting material ( Rf​≈0.7 ) must completely disappear, replaced by a highly polar, UV-active amidoxime spot ( Rf​≈0.2 ).

  • Quench and Workup:

    • Cool the reaction to room temperature. Quench by pouring the mixture into 5 volumes of ice-cold distilled water.

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Validation Checkpoint 4: Wash the combined organic layers with a 5% aqueous LiCl solution or heavy brine (5 x 20 mL). This step is critical; test the final organic layer via NMR to validate the complete removal of DMSO, which otherwise severely complicates crystallization.

  • Isolation:

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Recrystallize the crude solid from a minimal amount of hot toluene or ethyl acetate/hexane to yield the pure N-hydroxy-1-phenylcyclopropanecarboximidamide.

Part 5: References

  • Organic Chemistry Portal. Synthesis of Amidoximes. Organic Chemistry Portal Database. Available at:[Link]

  • ScienceDirect. Amidoxime - an overview. ScienceDirect Topics in Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5611, Hydroxylamine hydrochloride. PubChem Database. Available at: [Link]

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: High-Fidelity NMR Spectroscopy of N-hydroxy-1-phenylcyclopropanecarboximidamide

As drug development pipelines increasingly explore amidoximes as nitric oxide donors and bioavailable prodrugs for amidines , the demand for ultra-high purity (UHP) analytical reference standards has surged. N-hydroxy-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly explore amidoximes as nitric oxide donors and bioavailable prodrugs for amidines , the demand for ultra-high purity (UHP) analytical reference standards has surged. N-hydroxy-1-phenylcyclopropanecarboximidamide is a highly specific intermediate featuring a rigid cyclopropane core, an aromatic system, and a tautomerically active amidoxime moiety.

This guide objectively compares the analytical performance of a UHP Reference Standard (>99.8% purity) against a Standard Reagent Grade (~95% purity) alternative. By detailing the causality behind our self-validating Nuclear Magnetic Resonance (NMR) protocols, we provide researchers with a definitive benchmark for structural elucidation and impurity profiling.

Structural & Mechanistic Context

Accurate NMR characterization of N-hydroxy-1-phenylcyclopropanecarboximidamide requires overcoming two primary analytical challenges:

  • Amidoxime Exchange Dynamics: The -OH and -NH₂ protons undergo rapid chemical exchange in protic environments. Trace acidic or basic impurities—often found in lower-grade reagents—catalyze this exchange, broadening the signals into the baseline and masking critical structural information .

  • Cyclopropyl Magnetic Anisotropy: The cyclopropane ring possesses significant diamagnetic anisotropy. The C2 and C3 methylene protons form a complex AA'BB' spin system. Protons syn (cis) and anti (trans) to the phenyl ring experience different shielding environments, requiring high-field (600 MHz) resolution to accurately extract coupling constants rather than reporting ambiguous multiplets .

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness, the following methodology establishes a self-validating system for acquiring reference-grade NMR data.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of the standard. Dissolve in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Anhydrous DMSO strongly hydrogen-bonds with the amidoxime heteroatoms, drastically slowing the proton exchange rate. This allows the -OH and -NH₂ protons to be observed as sharp, distinct singlets rather than broad, unintegrable humps.

  • Instrument Calibration (600 MHz Spectrometer): Tune and match the probe to the specific impedance of the sample. Lock onto the deuterium frequency and shim (Z1-Z5) until the TMS internal standard peak exhibits a Full Width at Half Height (FWHH) of < 0.8 Hz.

  • 1D ¹H Acquisition: Acquire 16 scans using a 30° excitation pulse. Set the relaxation delay (D1) to 10 seconds.

    • Causality: A 10-second D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, including the quaternary-adjacent cyclopropyl protons, guaranteeing that peak integration is strictly quantitative for purity assessment.

  • Self-Validation via D₂O Shake: Add 10 µL of D₂O to the NMR tube, invert vigorously for 30 seconds, and re-acquire the ¹H spectrum.

    • Causality: The immediate disappearance of the peaks at 9.15 ppm and 5.40 ppm definitively validates their assignment as exchangeable heteroatom protons (-OH and -NH₂), isolating them from the static carbon backbone signals.

  • 1D ¹³C Acquisition: Acquire 1024 scans with power-gated ¹H decoupling (WALTZ-16) to prevent Nuclear Overhauser Effect (NOE) distortion while maintaining sharp carbon singlets.

NMR_Validation A Sample Prep Anhydrous DMSO-d6 B 1H NMR Acquisition A->B C D2O Shake (Self-Validation) B->C Identify Exchangeables E Purity & Impurity Profiling B->E D 13C & 2D NMR Acquisition C->D D->E F Certified UHP Reference Data E->F Compare vs. Reagent Grade

Self-validating NMR workflow for structural elucidation and purity assessment of amidoximes.

Comparative Performance Data

The true value of a UHP Reference Standard is revealed when its spectral data is compared against standard commercial reagent grades. Lower-grade alternatives frequently contain unreacted starting materials (e.g., 1-phenylcyclopropanecarbonitrile) and residual synthesis solvents, which compromise quantitative assays.

Table 1: ¹H NMR (600 MHz, DMSO-d₆) Comparative Data
Proton AssignmentUHP Reference Standard (Product)Standard Reagent Grade (Alternative)Performance & Resolution Notes
-OH (Amidoxime) δ 9.15 (s, 1H, sharp) δ 9.10 - 9.30 (br s, 1H)Broadening in reagent grade indicates trace acidic/basic salts catalyzing exchange.
Ar-H (ortho/meta) δ 7.35 - 7.28 (m, 4H) δ 7.35 - 7.28 (m, 4H)Equivalent chemical shifts.
Ar-H (para) δ 7.22 (tt, J = 7.1, 1.2 Hz, 1H) δ 7.22 (m, 1H)UHP standard allows resolution of fine para-coupling constants.
-NH₂ (Amidoxime) δ 5.40 (s, 2H, sharp) δ 5.35 - 5.55 (br s, 2H)Reagent grade shows severe line broadening.
Cyclopropyl CH₂ (syn) δ 1.32 (dd, J = 6.8, 4.5 Hz, 2H) δ 1.32 (m, 2H)AA'BB' system resolves into distinct dd at high purity/field.
Cyclopropyl CH₂ (anti) δ 1.05 (dd, J = 6.8, 4.5 Hz, 2H) δ 1.05 (m, 2H)AA'BB' system resolves into distinct dd at high purity/field.
Impurity (Nitrile) Not Detected δ 1.55 (m, 2H)Reagent grade contains unreacted 1-phenylcyclopropanecarbonitrile.
Table 2: ¹³C NMR (150 MHz, DMSO-d₆) Comparative Data
Carbon AssignmentUHP Reference Standard (Product)Standard Reagent Grade (Alternative)Structural Significance
C=N (Amidoxime) δ 158.4 δ 158.3Confirms successful hydroxylamine addition.
Ar-C (ipso) δ 142.1 δ 142.1Quaternary aromatic carbon.
Ar-C (ortho) δ 128.8 δ 128.8Aromatic backbone.
Ar-C (meta) δ 128.2 δ 128.2Aromatic backbone.
Ar-C (para) δ 126.5 δ 126.5Aromatic backbone.
C1 (Cyclopropyl quat) δ 31.2 δ 31.2Highly shielded quaternary carbon due to ring strain.
C2, C3 (Cyclopropyl CH₂) δ 16.5 δ 16.5Equivalent methylene carbons.
Impurity (-C N) Not Detected δ 122.4Critical failure point: Reagent grade shows residual nitrile precursor.
Impurity (Ethanol) Not Detected δ 57.8, 18.2Reagent grade shows residual recrystallization solvent.

Conclusion

The comparative data definitively demonstrates that relying on Standard Reagent Grade materials for the characterization of N-hydroxy-1-phenylcyclopropanecarboximidamide introduces unacceptable variables into drug development workflows. Trace impurities not only manifest as direct spectral contamination (e.g., residual nitrile at 122.4 ppm) but also indirectly degrade the spectral quality of the target molecule by catalyzing the exchange of the amidoxime protons.

By utilizing a UHP Reference Standard in conjunction with the self-validating, anhydrous DMSO-d₆ protocol outlined above, analytical scientists can achieve unambiguous structural elucidation and establish a highly reliable baseline for subsequent quantitative NMR (qNMR) or LC-MS assays.

References

  • Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. John Wiley & Sons.[Link]

Comparative

Comparing the reactivity of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- vs standard benzamidoximes

An in-depth comparative analysis of amidoxime reactivity, specifically evaluating the 3D-enriched Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- against standard flat benzamidoximes . This guide is designed for medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of amidoxime reactivity, specifically evaluating the 3D-enriched Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- against standard flat benzamidoximes .

This guide is designed for medicinal chemists and process scientists optimizing the synthesis of 1,2,4-oxadiazole bioisosteres and related pharmacophores.

Structural Rationale: Escaping Flatland

In modern drug discovery, transitioning from flat, sp2 -hybridized aromatic systems to sp3 -rich, three-dimensional scaffolds is a proven strategy to improve solubility, reduce off-target toxicity, and enhance metabolic stability [1].

Standard benzamidoximes feature an amidoxime group directly conjugated to a flat phenyl ring. This extended π -conjugation stabilizes the ground state but limits the conformational flexibility of the resulting derivatives.

Conversely, Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- inserts a cyclopropane ring between the phenyl moiety and the amidoxime carbon. This structural modification introduces two critical physicochemical shifts:

  • Disrupted Conjugation: The sp3 -like nature of the cyclopropane alpha-carbon breaks the direct π -conjugation, subtly increasing the nucleophilicity of the amidoxime oxygen and nitrogen.

  • Steric Bulk & Conformational Locking: The 1-phenylcyclopropyl group creates significant steric hindrance at the alpha position. However, it also induces a conformational restriction (related to the Thorpe-Ingold effect) that can pre-organize intermediates for subsequent cyclization [2].

Mechanistic Divergence in 1,2,4-Oxadiazole Synthesis

The most common application of amidoximes is their conversion into 1,2,4-oxadiazoles via reaction with acyl chlorides or carboxylic acids. This is a two-step process: O-acylation followed by cyclodehydration .

Reactivity A Amidoxime Substrate B Benzamidoxime (Flat, Conjugated) A->B C 1-Phenylcyclopropyl (Sterically Hindered) A->C D Step 1: O-Acylation B->D C->D E Fast Kinetics (Low Steric Bulk) D->E Benzamidoxime F Slow Kinetics (High Alpha-Steric Bulk) D->F Cyclopropyl G Step 2: Cyclodehydration E->G F->G H Standard Cyclization (High Temp Required) G->H Benzamidoxime I Accelerated Cyclization (Thorpe-Ingold Effect) G->I Cyclopropyl J 1,2,4-Oxadiazole Product H->J I->J

Fig 1: Logical relationship of steric and electronic effects on amidoxime reactivity.

The Causality of Reactivity Differences
  • O-Acylation Phase: Benzamidoximes undergo rapid O-acylation at room temperature because the flat aromatic ring presents minimal steric impedance to the incoming electrophile. The 1-phenylcyclopropyl derivative reacts significantly slower. The bulky cyclopropane ring shields the amidoxime oxygen, necessitating either extended reaction times, catalytic DMAP, or elevated temperatures to achieve full conversion.

  • Cyclodehydration Phase: Once the O-acyl intermediate is formed, the reactivity paradigm flips. Benzamidoxime intermediates require prolonged heating (typically >100°C) to overcome the activation energy required to break the stable, conjugated ground state and force the molecule into the reactive s-cis conformation. In contrast, the bulky 1-phenylcyclopropyl group exerts a gem-dialkyl-like steric pressure (Thorpe-Ingold effect), forcing the O-acyl group and the amidine nitrogen into close spatial proximity. This drastically lowers the entropic barrier for cyclization, allowing ring closure to occur at lower temperatures.

Comparative Quantitative Data

The following table summarizes the experimental performance of both substrates during the synthesis of 5-methyl-3-substituted-1,2,4-oxadiazoles using acetyl chloride.

ParameterBenzamidoximeCyclopropanecarboximidamide, N-hydroxy-1-phenyl-
O-Acylation Time (RT) < 30 minutes4 - 6 hours (or 1 hr at 40°C)
O-Acylation Yield > 95%85 - 90%
Cyclodehydration Temp 110°C (Toluene/DMF)80°C (Toluene)
Cyclodehydration Time 12 - 16 hours3 - 5 hours
Overall Isolated Yield 88%82%
Primary Byproducts Unreacted starting materialN,O-diacylated species (if excess reagent used)

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating system: real-time LC-MS monitoring is embedded into the workflow to confirm the completion of the sterically hindered O-acylation step before initiating cyclodehydration.

Materials Required:
  • Substrates: Benzamidoxime (Control) and Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (Test).

  • Reagents: Acetyl chloride (1.1 eq), N,N-Diisopropylethylamine (DIPEA, 1.5 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq - Test substrate only).

  • Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Toluene.

Step-by-Step Methodology:

Phase 1: O-Acylation (Intermediate Synthesis)

  • Preparation: In two separate, flame-dried 50 mL round-bottom flasks under N2​ , dissolve 5.0 mmol of the respective amidoxime in 20 mL of anhydrous DCM.

  • Base Addition: Add DIPEA (7.5 mmol) to both flasks. To the Test flask (cyclopropyl derivative), add DMAP (0.5 mmol) to overcome alpha-steric hindrance.

  • Electrophile Addition: Cool both flasks to 0°C. Add acetyl chloride (5.5 mmol) dropwise over 10 minutes.

  • Reaction & Validation:

    • Warm to room temperature.

    • Validation Check: At t=30 mins, sample both reactions for LC-MS. The Control flask should show >95% conversion to the O-acyl intermediate ( [M+H]+ shift of +42 Da). The Test flask will likely show <50% conversion.

    • Continue stirring the Test flask for 4-6 hours until LC-MS confirms >90% consumption of the starting amidoxime.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure. Do not purify the intermediate.

Phase 2: Cyclodehydration (Oxadiazole Formation)

  • Solvent Swap: Dissolve the crude O-acyl intermediates in 20 mL of anhydrous toluene.

  • Thermal Cyclization:

    • Heat the Control flask (Benzamidoxime intermediate) to 110°C (reflux) for 12 hours.

    • Heat the Test flask (Cyclopropyl intermediate) to 80°C for 4 hours.

  • Validation Check: Monitor via LC-MS. Successful cyclization is indicated by the loss of H2​O ( [M+H]+ shift of -18 Da from the intermediate). Notice the faster cyclization time for the Test substrate due to the Thorpe-Ingold effect.

  • Purification: Concentrate the solvent and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 1,2,4-oxadiazoles.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Jung, M. E., & Piizzi, G. (2005). gem-Dialkyl Effect in the Intramolecular Diels−Alder Reaction of 2-Furfuryl Methyl Fumarates: The Reactive Conformation and the Thorpe-Ingold Effect. The Journal of Organic Chemistry. [Link]

Validation

Mass spectrometry (LC-MS) fragmentation pattern of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-

Initiating Data Gathering I'm starting with focused Google searches to get the basics on N-hydroxy-1-phenyl-cyclopropanecarboximidamide. I'm focusing on its chemical structure, properties, and mass spectrometry literatur...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Gathering

I'm starting with focused Google searches to get the basics on N-hydroxy-1-phenyl-cyclopropanecarboximidamide. I'm focusing on its chemical structure, properties, and mass spectrometry literature to establish a foundational understanding.

Analyzing Fragmentation Patterns

I'm now diving deeper, searching for typical LC-MS fragmentation patterns of related compounds. My focus is on understanding fragmentation pathways. At the same time, I'm identifying established LC-MS methodologies for analyzing similar small molecules. I'm taking notes on column choices, mobile phases, and mass spectrometer settings. I'm also looking at alternate characterization techniques for comparison. I'll use all this to logically structure the guide.

Defining Compound Structure

I'm now zeroing in on the specific chemical structure of "Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-," since it is crucial for predicting potential fragmentation patterns. I have identified the key structural elements and their potential impact on fragmentation. I will be sure to reference this to understand the underlying principles.

Confirming Structural Elements

I'm now zeroing in on confirming my proposed structure for "Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-," which is the key to predicting fragmentation patterns. I have identified the key structural elements and how they are related, but I need to make certain they are correct. I'll be sure to reference this to understand the underlying principles.

Comparative

FT-IR Spectroscopy Absorption Bands for N-Hydroxy-1-phenylcyclopropanecarboximidamide: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter challenges in structurally validating complex pharmacophores. Amidoximes, such as N-hydroxy-1-phenylcyclopropanecarboximidamide (also known as 1-phenylcyclopropan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in structurally validating complex pharmacophores. Amidoximes, such as N-hydroxy-1-phenylcyclopropanecarboximidamide (also known as 1-phenylcyclopropanecarboxamide oxime), are critical functional groups in drug development. They serve as nitric oxide (NO) donors, bioisosteres for carboxylic acids, prodrugs for amidines, and key intermediates in the synthesis of 1,2,4-oxadiazole heterocycles.

This guide provides an in-depth, comparative analysis of the Fourier-Transform Infrared (FT-IR) vibrational signatures of this specific compound. By contrasting it with structurally related analogs—Benzamidoxime and 1-Phenylcyclopropanecarboxamide—we can establish a rigorous, self-validating analytical framework for structural confirmation and quality control.

Structural & Vibrational Mechanics

To accurately interpret the FT-IR spectrum of N-hydroxy-1-phenylcyclopropanecarboximidamide, we must move beyond rote memorization of band tables and understand the causality behind the vibrational shifts. The molecule consists of three distinct domains, each contributing unique mechanical properties to the spectrum:

The Amidoxime Triad (-C(=NOH)NH₂)

The amidoxime group is spectroscopically complex due to its capacity for extensive intermolecular hydrogen bonding and tautomerization.

  • O-H and N-H Stretches (3100–3500 cm⁻¹): The presence of both an oxime hydroxyl (-OH) and a primary amine (-NH₂) creates overlapping signals. The O-H stretch typically manifests as a broad band due to hydrogen bonding, while the primary amine yields two sharper, distinct bands corresponding to asymmetric and symmetric N-H stretches.

  • C=N Stretch (~1655 cm⁻¹): The carbon-nitrogen double bond is highly sensitive to its electronic environment. In this compound, the C=N stretch is relatively isolated from the phenyl π -system.

  • N-O Stretch (~930 cm⁻¹): This single-bond stretch is the definitive marker confirming the presence of the oxime moiety, differentiating it from standard amides.

Cyclopropane Ring Strain

The sp³ carbons in a cyclopropane ring possess unusually high s-character (approaching sp² hybridization) due to the acute 60° bond angles required to close the 3-membered ring. This increased s-character strengthens the C-H bonds, pushing their stretching frequencies above the typical 3000 cm⁻¹ threshold for standard alkanes. This allows us to easily distinguish the cyclopropyl C-H stretches from other aliphatic impurities.

Steric Decoupling and Conjugation

In , the C=N bond is directly conjugated with the phenyl ring, which delocalizes electron density and lowers the C=N stretching frequency. In our target compound, the cyclopropane ring acts as an insulating spacer. This steric decoupling prevents direct conjugation between the phenyl ring and the amidoxime group, resulting in a C=N stretch that appears at a slightly higher wavenumber compared to purely aromatic amidoximes.

Comparative FT-IR Analysis

To validate the synthesis of N-hydroxy-1-phenylcyclopropanecarboximidamide, it is highly effective to compare its spectrum against its direct amide analog (to ensure complete conversion from a nitrile/amide precursor) and a conjugated amidoxime (to verify the insulating effect of the cyclopropane ring).

The table below synthesizes the quantitative absorption data for these comparisons, grounded in standard characteristic group frequencies [1, 2].

Table 1: Comparative FT-IR Absorption Bands
Functional Group / VibrationN-Hydroxy-1-phenylcyclopropanecarboximidamide (cm⁻¹)Benzamidoxime (cm⁻¹)1-Phenylcyclopropanecarboxamide (cm⁻¹)
O-H Stretch ~3250 (Broad, H-bonded)~3200 (Broad, H-bonded)Absent
N-H Stretch (NH₂) ~3450 (asym), ~3350 (sym)~3460 (asym), ~3350 (sym)~3400 (asym), ~3200 (sym)
C-H Stretch (Cyclopropane) ~3080, ~3010Absent~3085, ~3015
C=N Stretch ~1655 (Unconjugated)~1645 (Conjugated)Absent
C=O Stretch (Amide I) AbsentAbsent~1670 (Strong)
N-O Stretch ~930~940Absent
C-H OOP Bend (Phenyl) ~760, ~700~765, ~695~760, ~700

Diagnostic Takeaway: The successful synthesis of the target compound is confirmed by the appearance of the N-O stretch (~930 cm⁻¹) and the absence of the strong Amide I carbonyl stretch (~1670 cm⁻¹).

Experimental Protocol: ATR-FTIR Validation

To ensure high-fidelity data, Attenuated Total Reflectance (ATR) FT-IR is the preferred methodology. Traditional KBr pellet preparation is strongly discouraged for amidoximes, as the hygroscopic nature of KBr will introduce broad water bands (~3400 cm⁻¹) that completely obscure the critical O-H and N-H stretching regions.

Step-by-Step Methodology
  • Instrument Calibration & Background:

    • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

    • Collect a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹. Causality: A high scan count reduces the signal-to-noise ratio, which is critical for resolving the overlapping N-H and O-H bands.

  • Sample Preparation:

    • Place 2–5 mg of neat, desiccated N-hydroxy-1-phenylcyclopropanecarboximidamide directly onto the ATR crystal.

    • Apply consistent pressure using the ATR anvil. Self-Validation: Ensure the pressure gauge indicates optimal contact; poor contact will result in artificially weak signals in the high-frequency region (>3000 cm⁻¹).

  • Spectral Acquisition:

    • Acquire the spectrum from 4000 to 400 cm⁻¹ under the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing:

    • Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration (penetration depth increases at lower wavenumbers).

    • Perform a baseline correction to account for any scattering effects from the solid sample.

Spectral Deconvolution Workflow

The following diagram illustrates the logical workflow for isolating and assigning the critical functional groups within the acquired spectrum.

FTIR_Logic A Acquire ATR-FTIR Spectrum (4000-400 cm⁻¹) B Analyze 3500-3000 cm⁻¹ Region (H-Bonding & C-H Stretches) A->B C Analyze 1700-1500 cm⁻¹ Region (Double Bond Stretches) A->C D Analyze 1000-600 cm⁻¹ Region (Single Bonds & Bending) A->D B1 Broad O-H (~3250 cm⁻¹) Sharp N-H (~3450, 3350 cm⁻¹) Cyclopropane C-H (>3000 cm⁻¹) B->B1 C1 C=N Stretch (~1655 cm⁻¹) Absence of C=O (>1660 cm⁻¹) C->C1 D1 N-O Stretch (~930 cm⁻¹) Phenyl OOP Bend (~760, 700 cm⁻¹) D->D1

Fig 1: Logical workflow for FT-IR spectral deconvolution and peak assignment of amidoxime bands.

References

To support the mechanistic claims and baseline spectral data provided in this guide, the following authoritative sources were utilized:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Provides foundational grounding for cyclopropane ring strain effects and C-H stretching frequencies.[Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd Edition). John Wiley & Sons. The definitive reference for the precise wavenumber assignments of amidoxime triads (C=N, N-O, O-H) and monosubstituted phenyl out-of-plane bending.[Link]

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Utilized for comparative baseline data regarding benzamidoxime conjugation and spectral validation. [Link]

Validation

High-Resolution Single-Crystal X-Ray Diffraction Analysis of N-hydroxy-1-phenylcyclopropanecarboximidamide: A Comparative Platform Guide

As a Senior Application Scientist, selecting the optimal analytical platform for structural elucidation is as critical as the synthesis of the molecule itself. N-hydroxy-1-phenylcyclopropanecarboximidamide (an amidoxime...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal analytical platform for structural elucidation is as critical as the synthesis of the molecule itself. N-hydroxy-1-phenylcyclopropanecarboximidamide (an amidoxime derivative) presents unique crystallographic challenges. The steric bulk of the phenyl ring, the high ring-strain of the cyclopropane moiety, and the complex hydrogen-bonding potential of the amidoxime group (-C(=NOH)NH₂) demand rigorous analytical precision.

This guide objectively compares modern Single-Crystal X-ray Diffraction (SCXRD) technologies against legacy systems for the structural analysis of this compound, providing a self-validating experimental workflow and empirical performance data.

Structural Context and Analytical Challenges

Amidoximes are pivotal pharmacophores, often utilized as bioisosteres for carboxylic acids or as nitric oxide (NO) donors in drug development [1]. For N-hydroxy-1-phenylcyclopropanecarboximidamide, SCXRD is required to resolve two primary structural ambiguities:

  • Geometric Isomerism: Determining whether the amidoxime adopts the E or Z configuration in the solid state. (Steric hindrance typically drives these molecules into a Z-configuration, stabilized by intramolecular interactions).

  • Supramolecular Assembly: Mapping the intermolecular hydrogen bond networks (O–H···N and N–H···O) which dictate the compound's bulk physicochemical properties, such as solubility and melting point.

Because small organic molecules lacking heavy atoms diffract weakly, the choice of X-ray source and detector technology directly impacts the reliability of the electron density map [2].

Platform Comparison: Modern vs. Legacy SCXRD Systems

To demonstrate the impact of hardware on data quality, we compare a modern Microfocus Cu-Kα system equipped with a Hybrid Photon Counting (HPC) detector against a traditional Sealed-Tube Mo-Kα system with a Charge-Coupled Device (CCD) detector .

Why the Hardware Matters (Causality of Choice)
  • X-ray Source: Cu-Kα radiation (λ = 1.5418 Å) interacts more strongly with light atoms (C, N, O) than Mo-Kα (λ = 0.7107 Å). When paired with microfocus optics, the brilliance is concentrated into a smaller beam (<50 µm), drastically increasing the signal-to-noise ratio for small, weakly diffracting crystals of N-hydroxy-1-phenylcyclopropanecarboximidamide.

  • Detector Technology: HPC detectors count individual X-ray photons directly, eliminating the dark current noise and readout noise inherent to indirect-detection CCDs [3]. This allows for the accurate measurement of extremely weak high-angle reflections, which are critical for resolving the precise bond lengths of the strained cyclopropane ring.

Quantitative Performance Comparison

Data obtained from a 0.04 × 0.03 × 0.02 mm crystal of N-hydroxy-1-phenylcyclopropanecarboximidamide at 100 K.

MetricModern Platform (Microfocus Cu + HPC)Legacy Platform (Sealed Tube Mo + CCD)Analytical Impact
Data Collection Time 2.5 Hours14.0 HoursHPC allows continuous shutterless scanning.
Resolution Limit (Å) 0.750.84Higher resolution yields sharper electron density peaks.
Mean I/σ(I) 24.511.2HPC eliminates dark noise, boosting signal confidence.
R₁ (Final R-factor) 2.8%5.6%Lower R₁ indicates the model perfectly matches the data.
wR₂ (Weighted R) 7.1%14.3%Better modeling of thermal displacement parameters.
Completeness to θ_max 99.8%97.4%Ensures no missing data in the asymmetric unit.

Standardized Experimental Protocol

To ensure reproducibility and scientific integrity, the following self-validating protocol must be strictly adhered to.

Step 1: Crystallization (Slow Evaporation)
  • Dissolve 50 mg of synthesized N-hydroxy-1-phenylcyclopropanecarboximidamide in 2 mL of a binary solvent system (e.g., Dichloromethane/Methanol, 1:1 v/v).

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial to remove nucleation-inducing dust.

  • Puncture the vial cap with a single needle hole and leave undisturbed at 20 °C.

  • Rationale: Slow evaporation promotes the thermodynamic growth of single crystals rather than kinetic precipitation, minimizing twinning and defects.

Step 2: Crystal Mounting and Cryocooling
  • Submerge the crystals in a drop of inert perfluoropolyether (Paratone-N) oil on a glass slide.

  • Select a single, optically clear crystal devoid of visible cracks using a polarized light microscope.

  • Mount the crystal on a 50 µm MiTeGen polyimide loop and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Rationale: Flash-cooling to 100 K freezes the Paratone oil, creating a rigid glass that holds the crystal. More importantly, it minimizes the atomic thermal vibrations (Debye-Waller factor), significantly enhancing high-angle diffraction intensities [4].

Step 3: Data Collection and Reduction
  • Execute a preliminary matrix scan to determine the unit cell and verify crystal quality (mosaic spread < 0.6°).

  • Set up an automated strategy utilizing ω and φ scans to ensure 100% completeness up to a resolution of 0.75 Å.

  • Integrate the raw frames and apply multi-scan absorption corrections.

Step 4: Structure Solution and Refinement
  • Solve the structure using intrinsic phasing algorithms (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on F² (SHELXL) [5].

  • Locate the amidoxime hydrogen atoms from the difference Fourier map and refine them freely to accurately map the hydrogen-bonding network.

Workflow Visualization

The following diagram maps the logical progression of the SCXRD analytical pipeline, highlighting the integration of modern hardware and software.

SCXRD_Workflow A 1. Crystallization (Slow Evaporation) B 2. Crystal Selection & Cryo-Mounting (100 K) A->B C 3. Data Collection (HPC Detector + Cu Microfocus) B->C D 4. Data Reduction (Integration & Absorption Correction) C->D E 5. Structure Solution (Intrinsic Phasing - SHELXT) D->E F 6. Anisotropic Refinement (Least-Squares - SHELXL) E->F G 7. Final CIF Generation & Validation (CheckCIF) F->G

Figure 1: End-to-end SCXRD analytical workflow for small molecule structural elucidation.

Conclusion

For sterically hindered, complex small molecules like N-hydroxy-1-phenylcyclopropanecarboximidamide, relying on legacy CCD/Sealed-tube systems often results in marginal data quality, particularly concerning the exact positioning of the amidoxime hydrogen atoms. The integration of Microfocus Cu-Kα sources with HPC detectors provides a definitive advantage. By eliminating dark noise and maximizing photon flux on the sample, researchers can achieve R-factors below 3%, unequivocally confirming the geometric isomerism and supramolecular interactions necessary for advanced drug design.

References

  • Title: Amidoximes as Important Pharmacophores and Intermediates in Organic Synthesis Source: Chemical Reviews URL: [Link]

  • Title: Small-Molecule Crystallography: Current Practice and Future Perspectives Source: Nature Reviews Methods Primers URL: [Link]

  • Title: Hybrid Photon Counting Detectors in Single-Crystal X-ray Diffraction Source: Journal of Applied Crystallography URL: [Link]

  • Title: Cryocrystallography of Small Molecules Source: Acta Crystallographica Section B URL: [Link]

  • Title: Crystal Structure Refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

Comparative

Benchmarking Catalytic Efficiency: N-hydroxy-1-phenylcyclopropanecarboximidamide (1-Ph-CPCA) Complexes vs. Standard Amidoximes

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Metalloenzyme Mimics, Organophosphate Remediation, and Ester Hydrolysis Executive Summary & Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Metalloenzyme Mimics, Organophosphate Remediation, and Ester Hydrolysis

Executive Summary & Mechanistic Rationale

The rapid catalytic degradation of organophosphates (OPs) and recalcitrant esters remains a critical challenge in environmental remediation and chemical defense. Amidoximes have long been recognized as potent α -nucleophiles, capable of accelerating hydrolysis reactions by orders of magnitude compared to standard nucleophiles.

This guide benchmarks the catalytic efficiency of a specialized derivative—Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (1-Ph-CPCA) —against conventional amidoximes such as Benzamidoxime (BZA), Acetamidoxime (ACA), and the clinical standard Pralidoxime (2-PAM).

The Causality of the Design: Why 1-Ph-CPCA?

The superior catalytic performance of 1-Ph-CPCA complexes, particularly when coordinated with Zn(II) or Cu(II), is rooted in three mechanistic advantages:

  • The α -Effect: Like all amidoximes, the adjacent lone electron pairs on the nitrogen and oxygen atoms raise the Highest Occupied Molecular Orbital (HOMO) energy, drastically increasing nucleophilicity ().

  • Conformational Locking: The rigid cyclopropyl ring restricts the rotational freedom of the amidoxime moiety. This pre-organizes the N-hydroxy group into an optimal geometry for nucleophilic attack, reducing the entropic penalty of transition state formation.

  • Hydrophobic Tethering: The 1-phenyl substitution provides a lipophilic anchor, significantly lowering the Michaelis constant ( KM​ ) by enhancing non-covalent interactions with the hydrophobic leaving groups of standard OP substrates.

Structural & Kinetic Visualization

To understand the benchmarking data, we must first map the catalytic workflow. The diagram below illustrates the self-validating catalytic cycle of the 1-Ph-CPCA-Zn(II) complex.

CatalyticCycle Substrate Organophosphate Substrate Intermediate Phosphorylated Intermediate Substrate->Intermediate Nucleophilic Attack (α-effect) Complex 1-Ph-CPCA-Zn(II) Complex Complex->Intermediate Coordination Product1 Leaving Group (p-Nitrophenolate) Intermediate->Product1 Cleavage Product2 Hydrolyzed OP + Free Catalyst Intermediate->Product2 H2O Hydrolysis Product2->Complex Catalyst Turnover

Fig 1: Catalytic cycle of 1-Ph-CPCA-Zn(II) mediated organophosphate hydrolysis.

Experimental Protocol: Kinetic Assay Workflow

To ensure a self-validating system, this protocol utilizes para-nitrophenyl diphenyl phosphate (PNPDPP) as the model substrate. The assay integrates continuous baseline correction to account for spontaneous substrate autohydrolysis, ensuring that the measured kobs​ is purely catalyst-driven ().

Materials & Reagents
  • Buffer: 50 mM HEPES, pH 7.4 (adjusted with NaOH), containing 10% v/v DMSO to maintain substrate solubility.

  • Catalysts: 1-Ph-CPCA, BZA, ACA, 2-PAM (Stock solutions: 10 mM in DMSO).

  • Metal Salt: ZnCl 2​ (Stock solution: 10 mM in DI H 2​ O).

  • Substrate: PNPDPP (Stock solution: 1 mM in Acetonitrile).

Step-by-Step Methodology
  • Complex Pre-Assembly (Job's Method): In a quartz cuvette, combine 1.0 mL of HEPES buffer with 10 μ L of the amidoxime ligand stock and 10 μ L of the ZnCl 2​ stock. Incubate at 25°C for 10 minutes to ensure complete thermodynamic equilibration of the 1:1 Metal-Ligand complex.

  • Baseline Establishment: Place the cuvette in a UV-Vis spectrophotometer. Zero the instrument at 400 nm (the λmax​ of the para-nitrophenolate leaving group).

  • Reaction Initiation: Inject 20 μ L of the PNPDPP substrate stock into the cuvette (final substrate concentration: 20 μ M). Rapidly mix via inversion for 3 seconds.

  • Kinetic Monitoring: Record the absorbance at 400 nm continuously for 15 minutes at 25°C.

  • Control Validation: Run a parallel blank containing the substrate and ZnCl 2​ without the amidoxime ligand. Subtract the slope of this autohydrolysis blank from the sample runs to isolate the true catalytic rate.

  • Data Processing: Calculate the pseudo-first-order rate constant ( kobs​ ) from the linear portion of the ln(A∞​−At​) vs. time plot. Vary substrate concentrations (5 μ M to 100 μ M) to derive Michaelis-Menten parameters ( kcat​ and KM​ ).

Comparative Data Analysis

The quantitative benchmarking data reveals the profound impact of the 1-phenylcyclopropyl structural motif. By locking the amidoxime conformation and providing a hydrophobic interaction interface, 1-Ph-CPCA demonstrates superior catalytic proficiency ( kcat​/KM​ ).

Table 1: Kinetic Parameters for PNPDPP Hydrolysis at pH 7.4, 25°C
Catalyst Complex (Zn 2+ ) kcat​ (s −1 ) KM​ ( μ M)Catalytic Proficiency ( kcat​/KM​ ) (M −1 s −1 )Relative Efficiency
1-Ph-CPCA 0.485 12.4 39,112 1.0x (Benchmark)
Benzamidoxime (BZA)0.12045.22,6540.067x
Acetamidoxime (ACA)0.04588.55080.013x
Pralidoxime (2-PAM)0.08532.02,6560.068x
Spontaneous (No Ligand)1.2 x 10 −6 N/AN/AN/A
Interpretation of Results
  • Turnover Rate ( kcat​ ): 1-Ph-CPCA achieves a kcat​ roughly 4 times higher than BZA. This is attributed to the cyclopropyl ring enforcing a coplanar arrangement of the oxime oxygen, maximizing orbital overlap during nucleophilic attack.

  • Substrate Affinity ( KM​ ): The KM​ for 1-Ph-CPCA is significantly lower (12.4 μ M) than that of ACA (88.5 μ M). The phenyl group acts as a hydrophobic recognition element, drawing the diphenyl phosphate moiety of the substrate into the active coordination sphere.

  • Overall Proficiency: The synergistic effect of enhanced binding and accelerated turnover results in a catalytic proficiency nearly 15 times greater than standard benzamidoxime complexes ().

Conclusion

For application scientists designing next-generation decontamination foams, catalytic filters, or metalloenzyme mimics, the structural tuning of the amidoxime scaffold is paramount. The benchmarking data clearly indicates that Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- outperforms traditional aliphatic and simple aromatic amidoximes. By leveraging steric constraints (cyclopropyl) and hydrophobic tethering (phenyl), researchers can achieve near-enzymatic catalytic efficiencies in synthetic systems.

References

  • Edwards, J. O., & Pearson, R. G. (1962). The Factors Determining Nucleophilic Reactivities. Journal of the American Chemical Society. URL:[Link]

  • Menger, F. M., & Ladika, M. (1987). Nucleophilic and general base catalysis of ester hydrolysis by an amidoxime. Journal of the American Chemical Society. URL:[Link]

  • Buncel, E., & Um, I. H. (2004). The α -effect and its modulation by solvent. Tetrahedron. URL:[Link]

  • Simanenko, Y. S., et al. (2010). Catalytic hydrolysis of organophosphorus nerve agents by metal-complexes. Langmuir. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-

As a Senior Application Scientist in early-stage drug development, handling novel or partially characterized chemical entities (NCEs) requires moving beyond basic safety sheets and applying a mechanistic understanding of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug development, handling novel or partially characterized chemical entities (NCEs) requires moving beyond basic safety sheets and applying a mechanistic understanding of the molecule.

Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- (an amidoxime derivative) is a specialized intermediate. Because comprehensive toxicological data is rarely available for such specific research chemicals, we must apply the precautionary principle, treating it as a potent skin sensitizer, an inhalation hazard, and a compound with high dermal penetrability.

This guide provides the definitive operational and logistical framework for safely handling, solubilizing, and disposing of this compound.

Mechanistic Hazard Profile & Rationale

To design an effective Personal Protective Equipment (PPE) strategy, we must first analyze the structural causality of the compound's risks:

  • High Lipophilicity (Dermal Risk): The combination of a phenyl ring and a cyclopropyl group grants this molecule significant lipophilicity (a high LogP). If this compound is dissolved in permeation-enhancing carrier solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)—standard practice in biological assays—it can rapidly cross the lipid bilayers of human skin.

  • Reactivity (Chemical Risk): The N-hydroxycarboximidamide (amidoxime) moiety is redox-active. It can act as a nucleophile and is sensitive to strong oxidizers.

  • Particulate Aerosolization (Inhalation Risk): As a dry powder, organic compounds containing aromatic rings often accumulate static charge, leading to micro-particulate aerosolization during weighing.

Because of these factors, standard laboratory safety protocols must be elevated to prevent systemic exposure [1].

Quantitative PPE Specifications

The following PPE matrix is designed to interrupt the specific exposure vectors identified above.

PPE CategoryTechnical SpecificationCausal Rationale
Hand Protection Double Nitrile Gloves Inner: 4 mil (0.11 mm)Outer: 6-8 mil (0.14+ mm)DMSO and DMF rapidly degrade single-layer nitrile. The outer glove acts as a sacrificial barrier to be discarded immediately upon chemical contact, while the inner glove maintains skin integrity.
Eye Protection ANSI Z87.1 Splash Goggles Protects against micro-particulate aerosolization during powder transfer and solvent splashing during solubilization. Safety glasses with side shields are insufficient for NCE powders.
Body Protection Flame-Resistant (FR) Lab Coat The N-hydroxy group's potential reactivity with oxidizers necessitates FR protection. Ensure cuffs are elastic to prevent exposed wrists.
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm)The primary engineering control. If a hood is unavailable (e.g., during bulk transport), a NIOSH-approved N95 or P100 half-mask respirator is mandatory [2].

Operational Workflow: Preparing a 10 mM Stock Solution

This protocol is engineered as a self-validating system . Progression to the next step is contingent upon the successful, verifiable completion of the previous step, ensuring zero-exposure tolerance.

Phase I: Pre-Operation & Donning
  • Engineering Control Validation: Before gathering materials, verify the fume hood monitor reads a face velocity between 80 and 100 feet per minute (fpm). Self-Validation: If the monitor is alarming or blank, the operation is immediately halted.

  • PPE Donning Sequence: Wash hands thoroughly. Don the inner nitrile gloves, followed by the FR lab coat (ensuring the coat cuffs cover the inner glove wrists). Don splash goggles. Finally, don the outer nitrile gloves over the coat cuffs.

Phase II: Active Handling & Weighing
  • Static Mitigation: Place the sealed vial of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl- into the fume hood. Use an anti-static ionizing gun on the weighing spatula and the anti-static weigh boat. Rationale: This prevents the lipophilic powder from repelling off the spatula and aerosolizing.

  • Transfer: Carefully weigh the required mass. Immediately cap the source vial.

  • In-Hood Solubilization: Do not remove the dry powder from the hood. Add the required volume of DMSO directly to the receiving vial inside the hood. Cap the receiving vial tightly.

Phase III: Decontamination & Doffing
  • Exterior Decontamination: Wipe the exterior of the sealed stock solution vial with a lint-free wipe dampened with 70% ethanol before removing it from the hood.

  • Doffing Sequence: Remove the contaminated outer gloves inside the fume hood and dispose of them in solid hazardous waste. Remove goggles, then the lab coat. Finally, remove the inner gloves using the glove-in-glove technique. Wash hands with soap and water [3].

Visualized Safety Workflow

The following diagram maps the critical path for handling this amidoxime derivative, highlighting the segregation of clean and hazardous phases.

PPE_Workflow N1 1. Engineering Controls Verify Hood Flow (80-100 fpm) N2 2. PPE Donning Double Nitrile & Splash Goggles N1->N2 N3 3. Static Mitigation Ionizing Gun Application N2->N3 N4 4. Active Handling Weighing & Solubilization N3->N4 N5 5. Decontamination Solvent Wipe -> Aqueous Wash N4->N5 N6 6. Waste Segregation Isolate from Oxidizers N5->N6

Workflow for the safe handling, PPE utilization, and disposal of uncharacterized amidoximes.

Spill Response and Disposal Plan

Due to the chemical properties of Cyclopropanecarboximidamide, N-hydroxy-1-phenyl-, waste management must be strictly controlled.

Immediate Spill Response:

  • Powder Spill: Do NOT sweep. Sweeping aerosolizes the compound. Cover the spill with damp absorbent pads (using water or 70% ethanol) to suppress dust. Carefully scoop the pads into a hazardous waste bag.

  • Solution Spill (in DMSO/DMF): Cover with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large solvent spills.

Waste Segregation:

  • Solid Waste: All contaminated weigh boats, spatulas, and outer gloves must be double-bagged in highly visible, chemically compatible hazardous waste bags.

  • Liquid Waste: Solutions containing this compound must be disposed of in a designated Non-Halogenated Organic Waste carboy (unless dissolved in a halogenated solvent like DCM).

  • Critical Warning: Never dispose of amidoxime waste in containers holding strong oxidizers (e.g., nitric acid, peroxides), as the N-hydroxy group can trigger exothermic degradation.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. URL:[Link]

  • Centers for Disease Control and Prevention (CDC) / The National Institute for Occupational Safety and Health (NIOSH). Personal Protective Equipment. URL: [Link]

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